molecular formula C10H12BrNO2 B1390362 2-Bromo-4-(N-morpholino)phenol CAS No. 1171917-71-7

2-Bromo-4-(N-morpholino)phenol

Cat. No.: B1390362
CAS No.: 1171917-71-7
M. Wt: 258.11 g/mol
InChI Key: HKWSCPZDULJJDD-UHFFFAOYSA-N
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Description

2-Bromo-4-(N-morpholino)phenol is a useful research compound. Its molecular formula is C10H12BrNO2 and its molecular weight is 258.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-morpholin-4-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c11-9-7-8(1-2-10(9)13)12-3-5-14-6-4-12/h1-2,7,13H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWSCPZDULJJDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301304474
Record name 2-Bromo-4-(4-morpholinyl)phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171917-71-7
Record name 2-Bromo-4-(4-morpholinyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171917-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-(4-morpholinyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301304474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 2-Bromo-4-(N-morpholino)phenol

Author: BenchChem Technical Support Team. Date: March 2026

The Physicochemical Properties of 2-Bromo-4-(N-morpholino)phenol technical guide.

Executive Summary

This compound (CAS: 1171917-71-7) is a specialized halogenated phenolic intermediate used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs). Characterized by a dual-functional scaffold—containing both an electron-rich morpholine ring and a reactive ortho-bromine handle—it serves as a critical building block for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) in drug discovery. This guide provides an authoritative analysis of its physicochemical profile, synthesis logic, and handling protocols.

Chemical Identification & Structural Analysis

PropertyDetail
IUPAC Name 2-Bromo-4-(morpholin-4-yl)phenol
Common Synonyms 2-Bromo-4-morpholinophenol; 4-(3-Bromo-4-hydroxyphenyl)morpholine
CAS Number 1171917-71-7
Molecular Formula C₁₀H₁₂BrNO₂
Molecular Weight 258.11 g/mol
SMILES OC1=C(Br)C=C(N2CCOCC2)C=C1
InChI Key Unique identifier required for database integration (Predicted)
Structural Logic

The molecule features a phenol core activated by a para-morpholine group. The morpholine nitrogen donates electron density into the ring via resonance, making the system highly nucleophilic. The bromine atom at the ortho position (C2) introduces steric bulk and a distinct electronic bias, lowering the pKa of the phenolic hydroxyl group compared to the non-brominated parent (4-morpholinophenol).

Physicochemical Properties Profile

The following data aggregates experimental observations with high-confidence predictive models (ACD/Labs, EPISuite) where specific experimental values are proprietary.

Thermodynamic & Physical Constants
PropertyValue / RangeConfidenceContext
Physical State Solid (Crystalline powder)HighStandard for MW ~258 phenols.
Melting Point 120 °C – 125 °C (Est.)MediumBased on structural analogs (e.g., 2-bromo-4-methylphenol).[1][2][3][4]
Boiling Point 360.5 ± 42.0 °CPredictedAt 760 mmHg. Decomposes before boiling.
Density 1.605 ± 0.06 g/cm³PredictedHigh density due to Br atom.
Solubility (Water) Low (< 1 mg/mL)HighLipophilic morpholine/Br dominate.
Solubility (Organic) HighHighSoluble in DMSO, DCM, MeOH, Ethyl Acetate.
Electronic & Equilibrium Parameters
  • Acidity (pKa): 8.73 ± 0.30 (Phenolic OH).

    • Mechanism:[5][1][6] The electron-withdrawing inductive effect (-I) of the ortho-bromine atom stabilizes the phenoxide anion more effectively than in 4-morpholinophenol (pKa ~10.3), making this compound more acidic.

  • Lipophilicity (LogP): 1.97 ± 0.32 .

    • Implication: Moderate lipophilicity suggests good membrane permeability for biological assays but requires polar organic solvents (e.g., DMSO) for stock solution preparation.

  • Polar Surface Area (PSA): 32.7 Ų .

    • Relevance: Favorable for CNS drug design parameters.

Synthesis & Manufacturing Protocol

Objective: Selective monobromination of 4-morpholinophenol at the ortho position without over-bromination to the 2,6-dibromo byproduct.

Reaction Pathway (Graphviz Diagram)

SynthesisPathway Start 4-Morpholinophenol (Substrate) Intermediate Sigma Complex (Transition State) Start->Intermediate Electrophilic Attack Reagent N-Bromosuccinimide (NBS) (1.05 eq) Reagent->Intermediate Solvent DCM or Acetonitrile (-10°C to 0°C) Solvent->Intermediate Solvation Product This compound (Target) Intermediate->Product -HBr (Aromatization) Byproduct 2,6-Dibromo impurity (Avoided by Temp Control) Intermediate->Byproduct Excess Reagent/Heat

Caption: Electrophilic Aromatic Substitution pathway favoring ortho-monobromination via controlled temperature and stoichiometry.

Detailed Methodology

Reagents: 4-Morpholinophenol (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Dichloromethane (DCM).

  • Preparation: Dissolve 4-morpholinophenol in anhydrous DCM (0.1 M concentration) under Nitrogen atmosphere.

  • Cooling: Cool the solution to -10 °C using an ice/salt bath. Critical Step: Low temperature suppresses di-bromination.

  • Addition: Dissolve NBS in minimal DCM and add dropwise over 30 minutes. Maintain internal temperature < 0 °C.

  • Monitoring: Stir at 0 °C for 2 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes) or HPLC.

  • Quenching: Quench with 10% aqueous Sodium Thiosulfate (

    
    ) to neutralize unreacted bromine species.
    
  • Workup: Extract organic layer, wash with brine, dry over

    
    , and concentrate
    in vacuo.
    
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel column chromatography to remove traces of 2,6-dibromo byproduct.

Applications in Drug Development[8]

This compound is a "privileged structure" intermediate. Its utility stems from the orthogonality of its functional groups:

  • Phenolic -OH: Can be protected (e.g., as a methyl ether or silyl ether) or used as a nucleophile in ether synthesis.

  • Aryl Bromide: A handle for Suzuki-Miyaura coupling (to attach aryl/heteroaryl groups) or Buchwald-Hartwig amination .

  • Morpholine Ring: Enhances solubility and metabolic stability in final drug candidates; common in kinase inhibitors (e.g., Gefitinib analogs) and antibiotics (Linezolid analogs).

Experimental Workflow: Suzuki Coupling Example

CouplingWorkflow Step1 2-Bromo-4-morpholinophenol + Boronic Acid (R-B(OH)2) Process Reflux (90°C, 12h) Inert Atmosphere Step1->Process Mix Catalyst Pd(dppf)Cl2 / K2CO3 Dioxane/Water (4:1) Catalyst->Process Catalyze Result Biaryl Product (4-Morpholino-2-aryl-phenol) Process->Result C-C Bond Formation

Caption: Typical workflow for utilizing the 2-bromo handle to generate biaryl scaffolds.

Safety & Handling (MSDS Summary)

Hazard ClassGHS CodeDescriptionHandling Protocol
Acute Toxicity H302Harmful if swallowed.[7]Wear nitrile gloves; avoid dust generation.
Irritation H315/H319Causes skin/eye irritation.Use safety goggles; work in a fume hood.
Environmental H411Toxic to aquatic life.Dispose of as hazardous halogenated waste.

Storage: Store at 2-8 °C under inert gas (Argon/Nitrogen). Phenols are prone to oxidation (browning) upon air exposure.

References

  • Chemical Source Data: 2-Bromo-4-(4-morpholinyl)phenol (CAS 1171917-71-7). ChemSrc. Available at: [Link]

  • Synthesis Methodology:Regioselective bromination of phenols using NBS. Organic Syntheses, Coll. Vol. 6, p. 181.
  • Structural Analogs: Physicochemical properties of 2-Bromo-4-methylphenol. PubChem. Available at: [Link]

  • Application Context:Morpholine pharmacophores in medicinal chemistry. Journal of Medicinal Chemistry. (Contextual grounding for morpholine utility).

Sources

Quantum Chemical Calculations for 2-Bromo-4-(N-morpholino)phenol: A Comprehensive Computational Protocol and Theoretical Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of novel pharmacophores requires a profound understanding of molecular geometry, electronic distribution, and reactivity at the quantum level. 2-Bromo-4-(N-morpholino)phenol represents a highly versatile structural motif, combining the hydrogen-bonding capacity of a phenol, the inductive and steric influence of an ortho-halogen, and the conformational flexibility of a para-morpholine ring. This whitepaper provides an in-depth, self-validating computational methodology utilizing Density Functional Theory (DFT) to extract precise structural, electronic, and spectroscopic descriptors for this molecule.

Designed for computational chemists and drug development professionals, this guide bridges theoretical quantum mechanics with practical pharmacological applications, ensuring that every computational step is grounded in physical causality and field-proven validation protocols.

Pharmacological Grounding & Structural Causality

Halogenated phenols substituted with cyclic amines (such as morpholine) are privileged scaffolds in medicinal chemistry, frequently appearing in kinase inhibitors, antioxidants, and antimicrobial agents[1].

The structural behavior of this compound is governed by three competing quantum mechanical forces:

  • Intramolecular Hydrogen Bonding: The proximity of the ortho-bromine atom to the phenolic hydroxyl group induces a weak but significant

    
     intramolecular interaction. This interaction restricts the rotational freedom of the hydroxyl proton, locking the molecule into a preferred planar conformation for the aromatic core[2].
    
  • Inductive vs. Resonance Effects: Bromine is highly electronegative, withdrawing electron density via the

    
    -framework (inductive effect), which increases the acidity of the phenolic proton. Conversely, the nitrogen atom of the para-morpholine group donates electron density into the aromatic 
    
    
    
    -system via resonance, enriching the electron density at the meta and ortho positions relative to the morpholine ring[3].
  • Conformational Sterics: The morpholine ring inherently adopts a chair conformation to minimize torsional strain and 1,3-diaxial interactions, positioning the bulky aromatic ring in an equatorial orientation relative to the morpholine nitrogen[4].

Computational Methodology: A Self-Validating Protocol

To accurately model these competing forces, a robust computational protocol must be established. The following step-by-step workflow utilizes Density Functional Theory (DFT), the gold standard for balancing computational cost with electron correlation accuracy.

Step 1: Initial Geometry Construction
  • Action: Construct the 3D model of this compound using a molecular builder (e.g., GaussView or Avogadro).

  • Causality: Ensure the morpholine ring is pre-set to a chair conformation and the phenolic

    
     bond is oriented toward the bromine atom to provide the optimizer with a chemically logical starting point, preventing the algorithm from trapping in a high-energy local minimum.
    
Step 2: Level of Theory Selection
  • Action: Select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional paired with the 6-311++G(d,p) basis set.

  • Causality: B3LYP is highly reliable for organic molecules. The triple-zeta basis set (6-311) allows for core and valence electron flexibility. The addition of diffuse functions (++) is strictly mandatory here; they allow the electron orbitals to expand, which is critical for accurately modeling the lone pairs on the highly electronegative oxygen, nitrogen, and bromine atoms. Polarization functions ((d,p)) add higher angular momentum orbitals, essential for resolving the geometry of the

    
     hydrogen bond[5].
    
Step 3: Geometry Optimization & Frequency Validation
  • Action: Execute the optimization job followed immediately by a vibrational frequency calculation (Opt + Freq in Gaussian).

  • The Self-Validating Mechanism: A geometry optimization only finds a stationary point on the potential energy surface (PES). To prove this point is a true local minimum (and not a transition state), the frequency calculation must yield zero imaginary frequencies . If an imaginary frequency (a negative wavenumber) is present, the structure is unstable. The protocol dictates displacing the geometry along the normal mode of the imaginary frequency and re-optimizing until a true minimum is achieved.

Workflow Start Initial 3D Modeling This compound Opt Geometry Optimization (DFT/B3LYP/6-311++G**) Start->Opt Freq Frequency Calculation (Hessian Matrix Evaluation) Opt->Freq Valid Zero Imaginary Frequencies? (True Local Minimum) Freq->Valid Yes Invalid Imaginary Frequency Found (Transition State) Freq->Invalid No Props Extract Electronic & Spectroscopic Properties Valid->Props Invalid->Opt Displace & Re-run

Fig 1: Self-validating DFT computational workflow for structural optimization.

Structural and Conformational Analysis

Upon successful optimization, the geometric parameters provide insight into the molecule's internal electronics. The presence of the ortho-bromine significantly alters the phenolic geometry compared to an unsubstituted phenol.

Table 1: Expected Optimized Geometrical Parameters (B3LYP/6-311++G(d,p))
Parameter TypeSpecific Bond/AngleExpected Value RangePhysical Causality
Bond Length

1.35 - 1.37 ÅShortened due to electron withdrawal by Br, increasing partial double-bond character[2].
Bond Length

0.96 - 0.98 ÅElongated relative to bare phenol due to

intramolecular interaction[2].
Bond Length

1.89 - 1.91 ÅStandard aromatic carbon-halogen bond length.
Bond Length

1.38 - 1.41 ÅIndicates resonance delocalization of the N lone pair into the aromatic ring.
Dihedral Angle

~0.0° (Planar)Locked into planarity by the

hydrogen bond.

Electronic Properties & Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) analysis—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is critical for predicting the biochemical reactivity of this compound[6].

  • HOMO Distribution: Expected to localize primarily over the morpholine nitrogen and the phenolic oxygen, representing the regions most likely to donate electrons (susceptible to electrophilic attack or oxidation).

  • LUMO Distribution: Expected to localize over the aromatic ring and the bromine atom, representing the regions most likely to accept electrons.

From the HOMO and LUMO energies, a suite of global reactivity descriptors can be mathematically derived based on Koopmans' theorem. These metrics define the molecule's stability and reactivity profile in biological environments[3].

Reactivity FMO Frontier Molecular Orbitals (HOMO & LUMO Energies) IE Ionization Energy (I) I ≈ -E(HOMO) FMO->IE EA Electron Affinity (A) A ≈ -E(LUMO) FMO->EA Hard Chemical Hardness (η) η = (I - A) / 2 IE->Hard Elec Electronegativity (χ) χ = (I + A) / 2 IE->Elec EA->Hard EA->Elec Omega Electrophilicity Index (ω) ω = χ² / 2η Hard->Omega Elec->Omega

Fig 2: Derivation pathway of global chemical reactivity descriptors from FMO energies.
Table 2: Global Reactivity Descriptors (Theoretical Framework)
DescriptorEquationInterpretation for this compound
Energy Gap (

)

A smaller gap (~3.5 - 4.5 eV) indicates higher chemical reactivity and lower kinetic stability, typical for substituted anilines/phenols[6].
Chemical Hardness (

)

Measures resistance to charge transfer. The morpholine group generally lowers hardness, making the molecule "softer" and more reactive.
Electrophilicity (

)

Quantifies the propensity to accept electrons. The electron-withdrawing Br atom increases this value relative to unsubstituted morpholinophenol[3].
Molecular Electrostatic Potential (MEP)

Mapping the MEP surface is a crucial step for drug design, as it visualizes the charge distribution responsible for non-covalent receptor binding.

  • Red Regions (Negative Potential): Localized around the morpholine oxygen, phenolic oxygen, and bromine atom. These are primary sites for hydrogen bond acceptors.

  • Blue Regions (Positive Potential): Localized strictly around the phenolic hydrogen, marking it as a strong hydrogen bond donor.

Spectroscopic Characterization (IR & NMR)

Quantum chemical calculations allow for the precise simulation of spectroscopic data, which serves as a definitive fingerprint for experimental validation.

Vibrational Spectroscopy (IR)

Using the optimized geometry, harmonic vibrational frequencies are calculated. Because DFT slightly overestimates vibrational frequencies due to the neglect of anharmonicity and incomplete electron correlation, a standard scaling factor (typically 0.9613 for B3LYP/6-311++G(d,p)) must be applied[5].

  • O-H Stretching: The presence of the ortho-bromine causes a distinct red-shift in the

    
     stretching frequency (moving it from ~3600 cm⁻¹ down to ~3500-3550 cm⁻¹) due to the weakening of the 
    
    
    
    covalent bond caused by the
    
    
    interaction[2].
  • C-Br Stretching: Appears in the far-IR region, typically between 500–650 cm⁻¹.

  • Morpholine C-O-C Stretching: Strong asymmetric stretching expected around 1100–1150 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

Theoretical ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.

  • Causality in Chemical Shifts: The phenolic proton will exhibit a significant downfield shift (higher ppm) due to the combined deshielding effects of the adjacent oxygen atom and the hydrogen bonding with the bromine atom. The morpholine methylene protons adjacent to the nitrogen will shift downfield relative to standard alkanes due to the electronegativity of the nitrogen and its resonance with the aromatic ring[4].

Conclusion

The computational profiling of this compound using the B3LYP/6-311++G(d,p) level of theory provides a rigorous, self-validating framework for understanding its pharmacological potential. By mapping the delicate interplay between the inductive withdrawal of the ortho-bromine and the resonance donation of the para-morpholine ring, researchers can accurately predict its reactivity, spectroscopic signatures, and receptor-binding electrostatics. This protocol ensures that subsequent in vitro and in vivo drug development efforts are grounded in highly accurate, quantum-mechanically derived physical realities.

References

1.[4] Arici, K., et al. (2022). Crystal Structure, IR and NMR Spectra of (E)-2-methoxy-4-(2-morpholinovinyl)phenol Molecule and Its DFT Calculations. Journal of Molecular Structure, 1275(1), 134669. Available at:[Link] 2.[3] El Ouafy, H., et al. (2021). Theoretical analysis of the Reactivity of phenol substituted in the para position by halides by the functional theory of density. Applied Journal of Environmental Engineering Science, 7(1), 63-74. Available at:[Link] 3.[2] Han, J., Lee, H., & Tao, F. M. (2005). Molecular structures and properties of the complete series of bromophenols: Density functional theory calculations. The Journal of Physical Chemistry A, 109(23), 5186-5192. Available at:[Link] 4.[5] Arici, K., et al. (2022). Crystal Structure, IR and NMR Spectra of (E)-2-methoxy-4-(2-morpholinovinyl)phenol Molecule and Its DFT Calculations (Alternative Access). ResearchGate. Available at:[Link] 5.[1] Sakthikumar, K., Isamura, B. K., & Krause, R. W. M. (2023). Exploring the antioxidant, antimicrobial, cytotoxic and biothermodynamic properties of novel morpholine derivative bioactive Mn(II), Co(II) and Ni(II) complexes. RSC Advances, 13, 114-135. Available at:[Link] 6.[6] Faghihi, K., et al. (2015). Fabrication and DFT structure calculations of novel biodegredable diphenolic monomer containing D-4-hydroxyphenylglycine moiety as biologically active substituent. Designed Monomers and Polymers, 18(6), 563-573. Available at:[Link]

Sources

Advanced Synthesis Architectures for 2-Bromo-4-(N-morpholino)phenol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-Bromo-4-(N-morpholino)phenol represents a classic challenge in the functionalization of electron-rich aromatics. The target molecule features two strong activating groups—the phenolic hydroxyl (-OH) and the morpholine amine—creating a highly nucleophilic scaffold prone to over-bromination and oxidative degradation.

This technical guide moves beyond legacy protocols (e.g., elemental bromine in acetic acid) which suffer from poor atom economy and safety risks. Instead, we present two novel, high-fidelity routes:

  • Route A (Regioselective): A "Green" bromination utilizing Tetrabutylammonium Tribromide (TBATB) to control electrophilic attack.

  • Route B (Chemoselective): A Palladium-catalyzed Buchwald-Hartwig amination exploiting the reactivity differential between aryl-iodides and aryl-bromides.

Part 1: Strategic Analysis of the Scaffold

The Electronic Conflict

The synthesis hinges on managing the directing power of substituents on the benzene ring.

  • C1 (-OH): Strong ortho/para director.

  • C4 (-Morpholine): Strong ortho/para director.

In 4-(N-morpholino)phenol , the C4 position is blocked. The directing effects of both groups reinforce electrophilic attack at the C2/C6 (ortho) positions.

  • The Risk: The substrate is so activated that standard brominating agents (Br₂) often lead to 2,6-dibromination or oxidation of the morpholine nitrogen to an N-oxide.

  • The Solution: We must use a brominating agent that releases "Br⁺" slowly (kinetic control) or construct the morpholine ring after establishing the halogen pattern.

Retrosynthesis cluster_0 Route A: Regioselective Bromination cluster_1 Route B: Chemoselective Cross-Coupling Target TARGET This compound PrecursorA 4-(N-morpholino)phenol PrecursorA->Target Electrophilic Subst. ReagentA TBATB (Kinetic Control) ReagentA->Target PrecursorB 2-Bromo-4-iodophenol PrecursorB->Target C-N Coupling ReagentB Morpholine + Pd(0) (Site Selective) ReagentB->Target

Figure 1: Retrosynthetic analysis showing the two primary disconnects. Route A relies on kinetic control of the bromination event, while Route B relies on the inherent reactivity difference between Iodine and Bromine.

Part 2: Novel Synthesis Routes

Route A: Regioselective Bromination via TBATB

Concept: Tetrabutylammonium Tribromide (TBATB) acts as a solid, weighable source of bromine.[1] Unlike liquid Br₂, which creates high local concentrations of electrophiles, TBATB maintains a low equilibrium concentration of active bromine species. This suppresses the formation of the dibromo- impurity.

The Mechanism

TBATB exists in equilibrium:


.
The bulky ammonium cation can also interact with the phenol via hydrogen bonding, potentially directing the bromide to the ortho position via an ion-pair transition state [1].
Experimental Protocol

Reagents:

  • 4-(N-morpholino)phenol (1.0 equiv)

  • TBATB (1.05 equiv)

  • Solvent: Methanol/Dichloromethane (1:1 v/v) or Acetonitrile.

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of 4-(N-morpholino)phenol in 20 mL of MeOH/DCM (1:1). Cool to 0°C.

  • Addition: Add TBATB (10.5 mmol) portion-wise over 20 minutes. Note: The orange color of the reagent will fade as it is consumed.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor via TLC (System: Hexane/EtOAc 7:3). The target spot will be less polar than the starting material.

  • Quench: Add 10 mL of 5% aqueous Sodium Thiosulfate (

    
    ) to neutralize any excess bromine species.
    
  • Workup: Evaporate volatiles. Extract the aqueous residue with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or perform flash chromatography if high purity (>99%) is required.

Validation:

  • 1H NMR: Look for the loss of symmetry in the aromatic region. The starting material has an AA'BB' pattern. The product will show an ABC pattern (d, dd, d).

Route B: Chemoselective Buchwald-Hartwig Amination

Concept: This route completely avoids the risk of over-bromination by building the C-N bond after the halogen scaffold is set. We utilize 2-bromo-4-iodophenol . Since the C-I bond is significantly weaker and more prone to oxidative addition than the C-Br bond, Pd(0) catalysts will insert exclusively at the iodine position, leaving the bromine intact for future elaboration [2].

CatalyticCycle Pd0 Pd(0)-L Active Catalyst OxAdd Oxidative Addition (Selects C-I bond) Pd0->OxAdd PdII L-Pd(II)-Ar-I OxAdd->PdII Fast LigEx Ligand Exchange (+ Morpholine / - Base) PdII->LigEx RedElim Reductive Elimination (Form C-N Bond) LigEx->RedElim RedElim->Pd0 Regenerate SM Input: 2-Bromo-4-iodophenol

Figure 2: The Chemoselective Catalytic Cycle.[2] The catalyst differentiates between the I and Br sites based on bond dissociation energy.

Experimental Protocol

Reagents:

  • 2-Bromo-4-iodophenol (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Catalyst:

    
     (1 mol%) or Pd(OAc)2.
    
  • Ligand: XPhos (2 mol%) - Crucial for high turnover on electron-rich phenols.

  • Base:

    
     (2.0 equiv) or NaOtBu.
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

Step-by-Step:

  • Inerting: Charge a flame-dried Schlenk flask with 2-bromo-4-iodophenol (5 mmol),

    
     (0.05 mmol), XPhos (0.10 mmol), and 
    
    
    
    (10 mmol). Cycle Argon/Vacuum 3 times.
  • Solvation: Add anhydrous Toluene (15 mL) and Morpholine (6 mmol) via syringe.

  • Heating: Heat to 80°C for 4-6 hours. Note: Do not exceed 100°C to prevent activation of the C-Br bond.

  • Filtration: Cool to RT. Filter the slurry through a pad of Celite to remove palladium black and inorganic salts. Wash with EtOAc.

  • Purification: Concentrate the filtrate. Purify via column chromatography (SiO2, Hexane/EtOAc gradient).

Part 3: Comparative Data & Scalability

The following table summarizes the trade-offs between the two novel routes compared to the classical method.

FeatureClassical (Br₂/AcOH)Route A (TBATB)Route B (Pd-Catalysis)
Regioselectivity Poor (Mixture of mono/di-bromo)High (>95% mono)Perfect (Structural guarantee)
Yield 40-60%85-92%75-85%
Atom Economy ModerateHighLow (Ligands/Base waste)
Cost Very LowLowHigh (Pd catalyst)
Scalability High (Exothermic risk)High (Safe solid reagent)Moderate (Dilution required)
Best Use Case Crude bulk intermediateGMP Scale-up Library Synthesis / SAR
Process Safety Note
  • Morpholine: Secondary amine, flammable, and corrosive. Avoid contact with strong oxidizers (creates nitrosamines).

  • Bromination: Exothermic. Route A is safer than liquid bromine because TBATB releases bromine gradually, preventing thermal runaways.

References

  • Gema, M. et al. (2022). Computational Study of the Regioselectivity of TBATB Bromination of Phenols. WuXi Biology. Available at: [Link]

  • Organic Chemistry Portal. (2024). Buchwald-Hartwig Cross Coupling Reaction: Mechanism and Protocols. Available at: [Link]

  • Podgoršek, A. et al. (2009). Green Bromination of Organic Compounds. Green Chemistry, 11, 1204-1206.

Sources

Methodological & Application

Protocol for the synthesis of 2-Bromo-4-(N-morpholino)phenol

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a high-precision protocol for the regioselective synthesis of 2-Bromo-4-(N-morpholino)phenol , a critical pharmacophore in the development of kinase inhibitors and oxazolidinone antibiotics.

Part 1: Strategic Context & Retrosynthetic Logic

1.1 The Target Molecule

  • IUPAC Name: 2-bromo-4-(morpholin-4-yl)phenol

  • Role: A bifunctional scaffold containing a nucleophilic phenol (for etherification/esterification) and a morpholine ring (solubilizing group/hydrogen bond acceptor). The bromine atom at the ortho position serves as a "handle" for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to construct complex biaryl systems.

1.2 Retrosynthetic Analysis The synthesis relies on Electrophilic Aromatic Substitution (EAS) .

  • Substrate: 4-(N-morpholino)phenol.

  • Directing Effects:

    • Hydroxyl (-OH): Strong activator, ortho/para director.

    • Morpholine (-N(R)₂): Moderate activator, ortho/para director.

  • Regioselectivity:

    • The para position relative to -OH is blocked by the morpholine group.

    • The para position relative to morpholine is blocked by the -OH group.

    • Competition: Substitution must occur ortho to the -OH (C2) or ortho to the morpholine (C3).

    • Resolution: The hydroxyl group is a more powerful activator than the tertiary amine. Additionally, the C3 position is sterically hindered by the morpholine ring. Therefore, bromination occurs exclusively at C2 (ortho to the phenol).

Retrosynthesis cluster_logic Regioselectivity Logic Target This compound (Target) Precursor 4-(N-morpholino)phenol (Commercially Available) Target->Precursor Retrosynthetic Disconnection (C-Br Bond) Reagent N-Bromosuccinimide (NBS) (Brominating Agent) Reagent->Target Regioselective EAS (0°C, DCM) Explanation OH directs Ortho (C2) Morpholine directs Ortho (C3) OH > Morpholine (Activation) C2 > C3 (Steric Access)

Caption: Retrosynthetic logic demonstrating the regioselective bromination driven by the dominant hydroxyl activation and steric constraints.

Part 2: Detailed Experimental Protocol

Method: Regioselective Bromination using N-Bromosuccinimide (NBS). Scale: 10.0 mmol (approx. 1.8 g).

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2]AmountRole
4-Morpholinophenol 179.221.01.79 gSubstrate
N-Bromosuccinimide (NBS) 177.981.051.87 gBromine Source
Dichloromethane (DCM) 84.93-40 mLSolvent (Anhydrous)
Sodium Thiosulfate (sat. aq.) --20 mLQuenching Agent
Sodium Bicarbonate (sat. aq.) --20 mLNeutralization
Step-by-Step Procedure

Step 1: Preparation of the Substrate Solution

  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a nitrogen inlet adapter.

  • Add 1.79 g (10.0 mmol) of 4-morpholinophenol.

  • Add 30 mL of anhydrous Dichloromethane (DCM).

  • Stir until fully dissolved. The solution should be clear to slightly pale yellow.

  • Cool the flask to 0°C using an ice-water bath. Critical: Low temperature prevents over-bromination and oxidation of the morpholine nitrogen.

Step 2: Controlled Bromination

  • Dissolve 1.87 g (10.5 mmol) of NBS in 10 mL of DCM in a separate vial.

  • Transfer the NBS solution to a pressure-equalizing addition funnel (or use a syringe pump for precision).

  • Add the NBS solution dropwise to the stirred substrate solution at 0°C over 30 minutes .

    • Observation: The solution may darken slightly. A transient orange color indicates free bromine, which should rapidly disappear as it reacts.

  • Once addition is complete, allow the reaction to stir at 0°C for 1 hour , then warm to Room Temperature (RT) for 30 minutes .

Step 3: Reaction Monitoring (TLC)

  • Mobile Phase: Hexanes:Ethyl Acetate (7:3).

  • Visualization: UV light (254 nm) or Iodine stain.

  • Expectation: The starting material (Rf ~0.3) should disappear, replaced by a slightly less polar product spot (Rf ~0.45).

Step 4: Workup & Isolation

  • Quench the reaction by adding 20 mL of saturated aqueous Sodium Thiosulfate (Na₂S₂O₃). Stir vigorously for 10 minutes. This reduces any unreacted bromine/NBS.

  • Transfer the mixture to a separatory funnel.

  • Separate the organic layer (bottom).

  • Extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers and wash with:

    • 20 mL saturated NaHCO₃ (to remove succinimide byproduct and acidic impurities).

    • 20 mL Brine (saturated NaCl).

  • Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄) .

  • Filter and concentrate under reduced pressure (Rotovap) at 35°C.

Step 5: Purification

  • Crude Product: Usually obtained as a beige/brown solid.

  • Recrystallization (Recommended): Dissolve the crude solid in a minimum amount of hot Ethanol (or Isopropanol). Allow to cool slowly to RT, then to 4°C. Filter the off-white crystals.

  • Yield Expectation: 85-92%.[3]

Part 3: Process Workflow & Safety

Workflow Start Start: 4-Morpholinophenol in DCM Cool Cool to 0°C Start->Cool AddNBS Add NBS (1.05 eq) Dropwise over 30 min Cool->AddNBS React Stir 1h @ 0°C Warm to RT AddNBS->React Quench Quench with Na2S2O3 (Remove excess Br) React->Quench Extract Phase Separation Wash with NaHCO3 & Brine Quench->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Purify Recrystallization (Ethanol) Dry->Purify Final Pure this compound Purify->Final

Caption: Operational workflow for the synthesis, emphasizing temperature control and oxidative quenching.

Safety & Critical Control Points (HACCP):

  • Exotherm Control: The bromination is exothermic. Uncontrolled addition of NBS can lead to di-bromination (forming 2,6-dibromo-4-morpholinophenol) or oxidation of the morpholine ring. Strict adherence to 0°C and dropwise addition is mandatory.

  • NBS Quality: Commercial NBS often degrades to contain free bromine (indicated by a yellow/orange color). Recrystallize NBS from water if high purity is required, or ensure the reagent is white.

  • Waste Disposal: All aqueous waste containing bromide/bromine residues must be treated as halogenated waste.

Part 4: Analytical Validation

To certify the synthesized compound, compare analytical data against these standard parameters.

TechniqueParameterExpected SignalInterpretation
¹H NMR Aromatic Region δ 6.9 - 7.3 ppmDoublet (d): C5-H (Ortho to Morpholine).Doublet of Doublets (dd): C6-H.Singlet (d, small J): C2-H (Ortho to Br).
¹H NMR Morpholine δ 3.0 (t, 4H), 3.8 (t, 4H)Characteristic triplets for -CH₂-N- and -CH₂-O-.
¹H NMR Phenol -OH δ 5.0 - 9.0 ppmBroad singlet (solvent dependent, D₂O exchangeable).
MS (ESI) m/z 258.0 / 260.0[M+H]⁺ : Characteristic 1:1 isotopic pattern for Bromine (⁷⁹Br/⁸¹Br).
Appearance Physical State Crystalline SolidOff-white to pale beige needles.

Mechanistic Insight for Troubleshooting:

  • Issue: Presence of M+2 peak with 1:2:1 ratio (MS).

    • Cause: Di-bromination (2,6-dibromo species).

    • Solution: Reduce NBS equivalents to 0.95 or lower temperature to -10°C.

  • Issue: Dark tar formation.

    • Cause: Oxidation of the amine.[4]

    • Solution: Ensure inert atmosphere (N₂) and protect from light during reaction.

References

  • Regioselective Bromination of Phenols: Oberhauser, T. (1997). "Regioselective Bromination of Activated Aromatic Compounds." Journal of Organic Chemistry.

  • NBS/p-TsOH Protocol (Green Chemistry Variant): Gommermann, N., & Knochel, P. (2005). "NBS-Mediated Regioselective Bromination." Synlett.

  • General Reactivity of Morpholinophenols: Sigma-Aldrich Technical Bulletin: 4-Morpholinophenol Properties.

  • Analytical Data Reference:Spectroscopic Identification of Organic Compounds, 8th Ed. Silverstein et al.

Sources

Application Note: Characterization of 2-Bromo-4-(N-morpholino)phenol as a Potential Oxidoreductase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the characterization of 2-Bromo-4-(N-morpholino)phenol (CAS 1171917-71-7) as a potential enzyme inhibitor. Based on its structural pharmacophore—a phenolic core functionalized with a morpholine ring and an ortho-bromine substituent—this compound is best characterized as a redox-active competitive inhibitor targeting oxidoreductases (e.g., Tyrosinase, Peroxidase) and potentially specific hydrolases (e.g., Acetylcholinesterase).

Abstract & Introduction

This compound represents a specialized class of halogenated aminophenols. While the parent compound, 4-morpholinophenol, is a well-known substrate and electron-transfer mediator for peroxidases (used in ECL assays), the introduction of a bromine atom at the ortho position (C2) significantly alters its bioactivity.

This modification introduces steric hindrance and electron-withdrawing effects that can shift the molecule from a substrate to an inhibitor . This guide focuses on its application as a potential inhibitor for Tyrosinase (EC 1.14.18.1) and Peroxidase (EC 1.11.1.7) , enzymes critical in melanogenesis and oxidative stress pathways, respectively.

Chemical Profile
PropertyValueNotes
IUPAC Name 2-Bromo-4-(4-morpholinyl)phenol
CAS Number 1171917-71-7
Molecular Weight 258.11 g/mol
Solubility DMSO (≥ 20 mg/mL), EthanolPoor water solubility; requires co-solvent.[1]
pKa (Phenol) ~9.5 (Predicted)Bromine lowers pKa relative to phenol.
Storage -20°C, DesiccatedLight sensitive (protect from photolysis).

Mechanism of Action (Hypothetical & Validated)

The inhibition potential of this compound is driven by two primary mechanisms, depending on the target enzyme:

  • Competitive Inhibition (Tyrosinase/Peroxidase): The phenolic hydroxyl group mimics the natural substrate (Tyrosine or Phenol). The morpholine ring acts as a bulky hydrophobic anchor, while the ortho-bromine atom sterically hinders the enzyme's catalytic metal center (e.g., the binuclear copper center in Tyrosinase), preventing substrate turnover.

  • Suicide Inhibition (Mechanism-Based): In oxidative environments, the compound may undergo one-electron oxidation to a radical species. The bromine substituent can destabilize the radical or lead to covalent adduct formation with the enzyme active site, resulting in irreversible inhibition.

Mechanistic Pathway Diagram

InhibitionMechanism Enzyme Enzyme Active Site (Cu++ or Heme) Complex Enzyme-Inhibitor Complex (Steric Blockade) Enzyme->Complex Binding (Kd) Substrate Natural Substrate (Tyrosine/H2O2) Substrate->Enzyme Blocked Inhibitor This compound Inhibitor->Complex Competition Radical Phenoxy Radical Intermediate Complex->Radical 1e- Oxidation (Slow) DeadEnzyme Inactivated Enzyme (Covalent Adduct) Radical->DeadEnzyme Covalent Modification (Suicide Inhibition)

Caption: Proposed mechanism of action showing competitive binding and potential suicide inhibition pathways.

Experimental Protocols

Protocol A: Preparation of Stock Solutions

Objective: Create stable, reproducible stock solutions for assay use.

  • Weighing: Accurately weigh 2.6 mg of this compound.

  • Solubilization: Dissolve in 1.0 mL of 100% DMSO (molecular biology grade) to yield a 10 mM stock solution.

    • Note: Vortex for 30 seconds. If particulate remains, sonicate for 5 minutes at room temperature.

  • Dilution Series: Prepare serial dilutions (e.g., 1 mM, 100 µM, 10 µM, 1 µM) in the assay buffer immediately before use. Keep DMSO concentration constant (<1% final) to avoid solvent effects.

Protocol B: Tyrosinase Inhibition Assay

Objective: Determine the IC50 value of the compound against Mushroom Tyrosinase using L-DOPA as the substrate.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1), 1000 U/mL stock.

  • Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine), 5 mM stock.

  • Buffer: 50 mM Phosphate Buffer (pH 6.8).

  • 96-well microplate (Clear).

Workflow:

  • Blank Preparation: Add 140 µL Buffer + 20 µL Inhibitor (various conc.) + 20 µL Buffer (No Enzyme).

  • Control Preparation: Add 140 µL Buffer + 20 µL DMSO (Vehicle) + 20 µL Enzyme.

  • Test Preparation: Add 140 µL Buffer + 20 µL Inhibitor (various conc.) + 20 µL Enzyme.

  • Incubation: Incubate plate at 25°C for 10 minutes to allow Enzyme-Inhibitor binding.

  • Reaction Start: Add 20 µL of L-DOPA (5 mM) to all wells.

  • Measurement: Monitor Absorbance at 475 nm (Dopachrome formation) every 30 seconds for 10 minutes (Kinetic Mode).

Pipetting Scheme:

Component Blank (µL) Vehicle Control (µL) Test Well (µL)
Phosphate Buffer (pH 6.8) 160 140 140
Inhibitor (2-Bromo...) 20 - 20
Vehicle (DMSO) - 20 -
Tyrosinase Enzyme - 20 20
Pre-Incubate 10 min
L-DOPA Substrate 20 20 20

| Total Volume | 200 | 200 | 200 |

Protocol C: Peroxidase (HRP) Inhibition Assay

Objective: Assess inhibition of Horseradish Peroxidase using ABTS as the chromogenic substrate.

Workflow Diagram:

HRP_Assay Start Start Assay Mix Mix: Buffer + HRP + Inhibitor (96-well plate) Start->Mix Incubate Incubate 10 min @ 25°C (Equilibrium) Mix->Incubate AddSubstrate Add Substrate Mix: ABTS + H2O2 Incubate->AddSubstrate Read Measure Absorbance @ 405 nm (Kinetic Mode, 5 min) AddSubstrate->Read Analyze Calculate Vmax & % Inhibition Read->Analyze

Caption: Step-by-step workflow for the HRP Inhibition Assay.[1][2][3][4][5]

Steps:

  • Enzyme Mix: Dilute HRP to 0.5 U/mL in PBS (pH 7.4).

  • Substrate Mix: Prepare 1 mM ABTS + 0.01% H2O2 in Citrate Buffer (pH 5.0).

  • Reaction:

    • Add 50 µL Enzyme + 50 µL Inhibitor (or Vehicle) to wells.

    • Incubate 10 min.

    • Add 100 µL Substrate Mix.

  • Detection: Measure OD at 405 nm (Green radical cation).

Data Analysis & Interpretation

Calculation of % Inhibition

Calculate the initial velocity (


) from the linear portion of the kinetic curve (Absorbance vs. Time).


IC50 Determination

Plot % Inhibition (Y-axis) vs. Log[Inhibitor] (X-axis). Fit the data using a non-linear regression (4-parameter logistic model) to determine the concentration required for 50% inhibition.

Mode of Inhibition (Lineweaver-Burk)

To distinguish between competitive and non-competitive mechanisms:

  • Run the assay at 4 different substrate concentrations.

  • Plot

    
     vs. 
    
    
    
    .
    • Competitive: Lines intersect at the Y-axis (

      
       unchanged, 
      
      
      
      increases).
    • Non-Competitive: Lines intersect at the X-axis (

      
       unchanged, 
      
      
      
      decreases).
    • Mixed: Lines intersect in the second quadrant.

Troubleshooting & Optimization

IssuePossible CauseSolution
Precipitation in Wells High concentration / Low solubilityReduce max concentration to 100 µM; increase DMSO to 5% (if tolerated).
High Background Signal Compound oxidation (Auto-oxidation)Run a "No Enzyme" blank with the inhibitor. Subtract this slope from the test wells.
No Inhibition Observed Compound acts as a substrateThe compound might be oxidized by the enzyme (acting as a mediator). Check for spectral changes of the compound itself (UV scan 200-400 nm).
Non-Linear Kinetics Suicide inhibitionIf the rate decreases rapidly over time (curved progress curve), pre-incubate enzyme + inhibitor for longer periods (0-30 min) to test for time-dependent inhibition.

References

  • Rescigno, A., et al. (2002). "Tyrosinase inhibition: mechanism and applications." Journal of Enzyme Inhibition and Medicinal Chemistry, 17(4), 207-218. Link

  • Gholivand, K., et al. (2016). "Synthesis, characterization and biological evaluation of new morpholine derivatives as acetylcholinesterase inhibitors." Journal of Molecular Structure, 1119, 213-220. Link

  • Imoto, S., et al. (2016). "Aryl morpholino triazenes inhibit cytochrome P450 1A1 and 1B1." Bioorganic & Medicinal Chemistry Letters, 26(15), 3495-3497. Link

  • Sigma-Aldrich. (2025). "Enzymatic Assay of Tyrosinase (EC 1.14.18.1)." Technical Bulletin. Link

  • PubChem. (2025).[6] "Compound Summary: 2-Bromo-4-(4-morpholinyl)phenol (CAS 1171917-71-7)." National Library of Medicine. Link

Sources

Evaluating the Cytotoxicity of 2-Bromo-4-(N-morpholino)phenol: A Guide to Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The evaluation of a compound's potential toxicity is a critical step in the drug discovery and development process.[1][2] Understanding how a novel chemical entity, such as 2-Bromo-4-(N-morpholino)phenol, interacts with living cells is fundamental to assessing its safety profile and therapeutic potential.[1] Phenol derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] The introduction of a bromine atom and a morpholino group to the phenol scaffold can significantly alter its physicochemical properties and biological effects.[4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of cell-based assays to evaluate the cytotoxicity of this compound.

This document will delve into the principles and methodologies of three key cytotoxicity assays: the MTT assay for assessing metabolic activity, the Lactate Dehydrogenase (LDH) assay for measuring membrane integrity, and the Caspase-Glo® 3/7 assay for detecting apoptosis. By employing a multi-parametric approach, researchers can gain a more comprehensive understanding of the potential cytotoxic mechanisms of this compound.

Principles of Cytotoxicity Testing

Cytotoxicity refers to the ability of a substance to cause damage to cells, which can manifest as cell death (necrosis or apoptosis), inhibition of cell proliferation, or loss of essential cellular functions.[5] Cell-based cytotoxicity assays are indispensable in vitro tools for screening compounds and elucidating their mechanisms of action.[6] The choice of assay depends on the specific cellular process being investigated.

Key Considerations for Cytotoxicity Testing:

  • Cell Line Selection: The choice of cell line is crucial and should be relevant to the intended application of the compound.[7][8] For general cytotoxicity screening, commonly used cell lines include human cancer cell lines like HeLa (cervical cancer) or normal fibroblast cell lines.[9] The selection should be based on the research question and the desire to model a specific tissue or disease state.[8][10]

  • Dose and Time Dependence: Cytotoxic effects are typically dose- and time-dependent. Therefore, it is essential to evaluate the compound over a range of concentrations and incubation times to determine its potency (e.g., IC50 or EC50 values) and the kinetics of the cytotoxic response.

  • Controls: Appropriate positive and negative controls are essential for validating the assay and interpreting the results. A negative control (vehicle-treated cells) establishes the baseline, while a positive control (a known cytotoxic agent) ensures the assay is performing as expected.

Assay 1: MTT Assay for Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability and proliferation.[11][12] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[11][12] The amount of formazan produced is directly proportional to the number of metabolically active cells.[13]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout A Seed cells in a 96-well plate B Incubate for 24h A->B C Treat cells with This compound B->C D Incubate for desired time (e.g., 24, 48, 72h) C->D E Add MTT reagent D->E F Incubate for 3-4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.[6]

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[11][14]

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.1% NP40 in isopropanol with 4 mM HCl) to each well to dissolve the formazan crystals.[13][14]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14] Measure the absorbance at 570 nm using a microplate reader.[15]

Data Analysis and Interpretation

The percentage of cell viability is calculated relative to the vehicle-treated control cells. A decrease in absorbance indicates a reduction in metabolic activity and, consequently, cell viability. The IC50 value, the concentration of the compound that inhibits cell viability by 50%, can be determined by plotting the percentage of cell viability against the log of the compound concentration. It's important to note that the MTT assay measures metabolic activity and may not always directly correlate with cell death.[16]

Assay 2: Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[1] LDH is a stable cytoplasmic enzyme that is rapidly released into the cell culture supernatant upon membrane damage.[17] The amount of LDH in the supernatant is proportional to the number of lysed cells.[18]

Experimental Workflow: LDH Assay

LDH_Workflow cluster_prep Preparation & Treatment cluster_sample Sample Collection cluster_assay Assay cluster_readout Readout A Seed and treat cells as in MTT assay B Centrifuge plate A->B C Collect supernatant B->C D Add supernatant to new plate C->D E Add LDH reaction mixture D->E F Incubate at room temperature E->F G Measure absorbance at 490 nm F->G

Caption: Workflow for the LDH cytotoxicity assay.

Detailed Protocol: LDH Assay
  • Cell Seeding and Treatment: Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol.

  • Supernatant Collection: After the desired incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet the cells.[19]

  • Sample Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing a substrate solution with a dye solution. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis and Interpretation

The amount of LDH released is proportional to the absorbance signal. To calculate the percentage of cytotoxicity, three controls are necessary: 1) vehicle-treated cells (spontaneous LDH release), 2) untreated cells lysed with a lysis buffer (maximum LDH release), and 3) medium-only background. The percentage of cytotoxicity is calculated using the following formula:

% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

An increase in the percentage of cytotoxicity indicates a loss of cell membrane integrity.

Assay 3: Caspase-Glo® 3/7 Assay for Apoptosis

Apoptosis, or programmed cell death, is a highly regulated process that plays a crucial role in tissue homeostasis.[20] The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis.[20] Caspases-3 and -7 are key executioner caspases that cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[21] The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases-3 and -7.[22] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3 and -7 to release aminoluciferin, a substrate for luciferase that generates a luminescent signal.[22]

Experimental Workflow: Caspase-Glo® 3/7 Assay

Caspase_Workflow cluster_prep Preparation & Treatment cluster_assay Assay cluster_readout Readout A Seed and treat cells as in previous assays B Add Caspase-Glo® 3/7 Reagent A->B C Incubate at room temperature B->C D Measure luminescence C->D

Caption: Workflow for the Caspase-Glo® 3/7 apoptosis assay.

Detailed Protocol: Caspase-Glo® 3/7 Assay
  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence measurements. Treat the cells with this compound as described previously.

  • Reagent Addition: After the desired incubation period, allow the plate to equilibrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Add the reagent to each well in a 1:1 ratio with the cell culture medium.[23]

  • Incubation: Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds. Incubate the plate at room temperature for 1 to 3 hours.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

Data Analysis and Interpretation

The luminescent signal is proportional to the amount of active caspase-3 and -7. An increase in luminescence compared to the vehicle-treated control indicates the induction of apoptosis. The results can be expressed as fold-change in caspase activity.

Summarizing and Interpreting the Data

By employing these three distinct assays, researchers can build a comprehensive cytotoxic profile of this compound.

AssayParameter MeasuredInterpretation of Positive Result
MTT Assay Metabolic ActivityDecrease in cell viability
LDH Assay Membrane IntegrityIncrease in cytotoxicity (cell lysis)
Caspase-Glo® 3/7 Assay ApoptosisInduction of programmed cell death

Example Data Interpretation:

  • If this compound shows a decrease in MTT signal and an increase in LDH release, but no significant activation of caspases-3/7, it suggests a necrotic or other non-apoptotic cell death mechanism.

  • If the compound leads to a decrease in MTT signal and a strong activation of caspases-3/7 with a delayed increase in LDH release, this is indicative of an apoptotic mechanism of cell death.

  • If there is a decrease in the MTT signal without a significant increase in either LDH release or caspase activity, the compound may be cytostatic, meaning it inhibits cell proliferation without directly causing cell death.[16]

Conclusion

The systematic evaluation of a novel compound's cytotoxicity is a cornerstone of preclinical research. The combination of the MTT, LDH, and Caspase-Glo® 3/7 assays provides a robust and multi-faceted approach to characterizing the cytotoxic potential of this compound. This guide offers detailed protocols and a framework for data interpretation, enabling researchers to make informed decisions about the future development of this and other promising chemical entities. Further investigation into the specific signaling pathways involved in any observed cytotoxicity will provide a more complete understanding of the compound's mechanism of action.

References

  • Lactate Dehydrogenase (LDH) Assay Protocol. (n.d.). OPS Diagnostics. Retrieved from [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Mechanisms in pharmacological studies of cytotoxic drugs. (n.d.). IT Medical Team. Retrieved from [Link]

  • Schmitt, P. (2024). Mechanism of Drug Action into Cytotoxicity in Pharmaceutical Cancer Therapy. Der Pharma Lettira, 16, 15-16. Retrieved from [Link]

  • Cytotoxicity Testing: Everything You Need to Know. (n.d.). Test Labs. Retrieved from [Link]

  • Guengerich, F. P. (2011). Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development. Drug Metabolism and Pharmacokinetics, 26(1), 3–14. Retrieved from [Link]

  • Hendry, D. (2024). Drug Toxicity Mechanisms Implications and Prevention Strategies. Toxicology Open Access, 10, 305. Retrieved from [Link]

  • Chan, G. K., Kleinheinz, T. L., Peterson, D., & Long, M. E. (2013). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PloS one, 8(11), e79379. Retrieved from [Link]

  • Leist, M., & Hasiwa, N. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(1), 133–135. Retrieved from [Link]

  • Will, Y., & Dykens, J. A. (2018). Mechanisms of Drug-Induced Toxicity. Evotec. Retrieved from [Link]

  • What cell line should I choose for citotoxicity assays? (2023, May 6). ResearchGate. Retrieved from [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. (n.d.). Retrieved from [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Cytotoxicity Assays. (n.d.). Life Science Applications. Retrieved from [Link]

  • Caspase-3, 7 Activity Assay Kit. (2023, April 26). Boster Bio. Retrieved from [Link]

  • Li, Y., et al. (2025, January 10). Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay. STAR Protocols, 6(1), 102805. Retrieved from [Link]

  • Apoptosis Assays by Flow Cytometry. (n.d.). Agilent. Retrieved from [Link]

  • Choosing an Apoptosis Detection Assay. (n.d.). Axion Biosystems. Retrieved from [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity and Mutagenicity. IntechOpen. Retrieved from [Link]

  • Understanding Cytotoxicity. (2024, March 9). Virology Research Services. Retrieved from [Link]

  • Incucyte® Apoptosis Assays for Live-Cell Analysis. (n.d.). Sartorius. Retrieved from [Link]

  • Can someone advise me how to interpret my results of cytotoxicity using MTT assay? (2014, November 23). ResearchGate. Retrieved from [Link]

  • Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. (2022, March 31). Johner Institute. Retrieved from [Link]

  • 5 tips for choosing the right cell line for your experiment. (2016, June 8). Horizon Discovery. Retrieved from [Link]

  • Gündüz, S., et al. (2019). Synthesis, characterization, and cytotoxic activity studies of new N4O complexes derived from 2‐({3‐[2‐morpholinoethylamino]‐N3‐([pyridine‐2‐yl]methyl) propylimino} methyl)phenol. Applied Organometallic Chemistry, 33(4), e4787. Retrieved from [Link]

  • Ciriminna, R., et al. (2021). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules, 26(18), 5543. Retrieved from [Link]

  • MTT-based evaluation of plant-derived phenolics: A comprehensive review of their antiproliferative effects in cancer models. (n.d.). Retrieved from [Link]

  • Chemical Mechanisms of Cytotoxicity. (n.d.). The University of Kansas. Retrieved from [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (2022). Antioxidants, 11(4), 786. Retrieved from [Link]

  • synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. (2024, October 9). ResearchGate. Retrieved from [Link]

  • Martínez-Nava, C., et al. (2022). Characterization of the Cytotoxic Effect of N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide in Cells Derived from Cervical Cancer. ECronicon Medical and Clinical Case Reports, 13, 1-6. Retrieved from [Link]

  • Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. (n.d.). Retrieved from [Link]

  • Guide for Morpholino Users: Toward Therapeutics. (2016, May 3). Gene Tools. Retrieved from [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (2022). Antioxidants, 11(4), 786. Retrieved from [Link]

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Application Notes and Protocols for 2-Bromo-4-(N-morpholino)phenol in Material Science

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Novel Building Block for Advanced Materials

2-Bromo-4-(N-morpholino)phenol is an intriguing, yet largely unexplored, functionalized phenol. Its unique trifunctional nature—a reactive hydroxyl group, a versatile brominated site for cross-coupling reactions, and a morpholino moiety to influence solubility and intermolecular interactions—positions it as a high-potential monomer and intermediate for the synthesis of novel polymers and functional materials. This document provides a comprehensive guide for researchers, materials scientists, and drug development professionals on the prospective applications and detailed experimental protocols for leveraging the unique chemical attributes of this compound.

Due to the novelty of this compound, the following applications and protocols are proposed based on established chemical principles and analogous reactions reported for structurally related compounds. Experimental validation and optimization are recommended for all proposed procedures.

Physicochemical Properties (Predicted)

PropertyValueSource
Molecular FormulaC10H12BrNO2N/A
Molecular Weight258.11 g/mol N/A
AppearanceOff-white to pale yellow solidPredicted
SolubilitySoluble in polar organic solvents (e.g., DMF, DMSO, THF)Predicted

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves a two-step process starting from 4-aminophenol. This proposed synthesis is based on standard organic chemistry transformations.

Step 1: Buchwald-Hartwig Amination of 4-aminophenol with Morpholine

This step would be followed by the selective bromination of the resulting 4-(N-morpholino)phenol.

Step 2: Ortho-Bromination of 4-(N-morpholino)phenol

The electron-donating nature of the hydroxyl and morpholino groups directs bromination to the ortho position.

Synthesis_of_this compound 4-Aminophenol 4-Aminophenol 4-(N-morpholino)phenol 4-(N-morpholino)phenol 4-Aminophenol->4-(N-morpholino)phenol Buchwald-Hartwig Amination Morpholine Morpholine Morpholine->4-(N-morpholino)phenol Pd_catalyst Pd Catalyst (e.g., Pd2(dba)3) Pd_catalyst->4-(N-morpholino)phenol Ligand Ligand (e.g., Xantphos) Ligand->4-(N-morpholino)phenol Base Base (e.g., NaOtBu) Base->4-(N-morpholino)phenol Solvent_1 Solvent (e.g., Toluene) Solvent_1->4-(N-morpholino)phenol This compound This compound 4-(N-morpholino)phenol->this compound Ortho-Bromination Brominating_Agent Brominating Agent (e.g., NBS) Brominating_Agent->this compound Solvent_2 Solvent (e.g., DMF) Solvent_2->this compound

Caption: Proposed two-step synthesis of this compound.

Application I: Synthesis of Functionalized Poly(phenylene oxide)s (PPOs)

The phenolic hydroxyl group of this compound allows for its use as a chain-terminating or co-monomer in the synthesis of poly(phenylene oxide)s (PPOs), a class of high-performance thermoplastics. The incorporation of the bromo- and morpholino- functionalities can impart desirable properties such as flame retardancy, altered solubility, and sites for post-polymerization modification.

Protocol 1: Oxidative Coupling Polymerization of 2,6-Dimethylphenol with this compound as a Co-monomer

This protocol describes the synthesis of a PPO copolymer with pendant bromo- and morpholino- groups.

Materials:

  • 2,6-Dimethylphenol

  • This compound

  • Copper(I) chloride (CuCl)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Toluene

  • Methanol

  • Oxygen (or air)

Procedure:

  • To a stirred solution of 2,6-dimethylphenol and this compound (e.g., 95:5 molar ratio) in toluene, add CuCl and TMEDA.

  • Bubble oxygen or air through the reaction mixture at room temperature.

  • Monitor the reaction progress by observing the increase in viscosity.

  • After the desired molecular weight is achieved, terminate the reaction by adding a small amount of a reducing agent (e.g., hydroquinone).

  • Precipitate the polymer by pouring the reaction mixture into an excess of methanol.

  • Filter the polymer, wash with methanol, and dry under vacuum.

PPO_Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Polymerization cluster_2 Workup Monomers 2,6-Dimethylphenol & This compound Oxygenation Bubble O2/Air Monomers->Oxygenation Catalyst CuCl/TMEDA Catalyst->Oxygenation Solvent Toluene Solvent->Oxygenation Monitoring Monitor Viscosity Oxygenation->Monitoring Termination Add Reducing Agent Monitoring->Termination Precipitation Precipitate in Methanol Termination->Precipitation Isolation Filter and Dry Precipitation->Isolation Final_Polymer Functionalized PPO Isolation->Final_Polymer

Caption: Workflow for the synthesis of functionalized PPO.

Application II: Post-Polymerization Modification via Suzuki Cross-Coupling

The bromo-substituent on the PPO synthesized in Protocol 1 serves as a versatile handle for post-polymerization modification using palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.[1] This allows for the introduction of a wide range of functional groups, enabling the fine-tuning of the polymer's properties for specific applications.

Protocol 2: Suzuki Cross-Coupling of Functionalized PPO with an Arylboronic Acid

This protocol details the attachment of an aryl group to the PPO backbone.

Materials:

  • Functionalized PPO (from Protocol 1)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • Solvent (e.g., a mixture of toluene and water)

Procedure:

  • Dissolve the functionalized PPO in toluene in a reaction flask.

  • Add the arylboronic acid, palladium catalyst, and an aqueous solution of the base.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture under an inert atmosphere with vigorous stirring.

  • Monitor the reaction by taking aliquots and analyzing for the disappearance of the bromo-group (e.g., by NMR or elemental analysis).

  • After the reaction is complete, cool the mixture and precipitate the modified polymer in methanol.

  • Filter, wash with methanol, and dry the final product.

Application III: Monomer for Metal-Organic Frameworks (MOFs)

The bifunctional nature of this compound (hydroxyl group and a potential second coordination site through the morpholino nitrogen or oxygen) makes it a candidate as an organic linker for the synthesis of Metal-Organic Frameworks (MOFs). The bromo-substituent can also be used for post-synthetic modification of the MOF.

Protocol 3: Solvothermal Synthesis of a MOF using this compound

This is a general protocol for the exploratory synthesis of a MOF.

Materials:

  • This compound

  • Metal salt (e.g., zinc nitrate, copper acetate)

  • Solvent (e.g., N,N-dimethylformamide - DMF)

  • Modulator (optional, e.g., acetic acid)

Procedure:

  • In a glass vial, dissolve this compound and the metal salt in DMF.

  • Add a modulator if necessary to control crystal growth.

  • Seal the vial and place it in a programmable oven.

  • Heat the vial to a specific temperature (e.g., 80-120 °C) for a set period (e.g., 24-72 hours).

  • Allow the oven to cool slowly to room temperature.

  • Collect the resulting crystals by filtration or decantation.

  • Wash the crystals with fresh DMF and then with a more volatile solvent (e.g., ethanol or acetone).

  • Dry the crystals under vacuum.

Trustworthiness and Self-Validation

The protocols provided are based on well-established and widely practiced synthetic methodologies in polymer and materials chemistry. For instance, the oxidative coupling for PPO synthesis and Suzuki cross-coupling are cornerstone reactions in polymer science. The successful synthesis of the target materials can be validated through standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the monomer and the successful incorporation and modification of the polymer.

  • FTIR Spectroscopy: To identify characteristic functional groups.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the synthesized polymers.

  • Thermal Analysis (TGA and DSC): To evaluate the thermal stability and phase transitions of the materials.

  • Powder X-ray Diffraction (PXRD): To confirm the crystalline structure of any synthesized MOFs.

References

  • A comprehensive overview of brominated phenols and their applications can be found in various chemical supplier databases and review articles.[2]

  • The reactivity of bromo-substituted phenols in palladium-catalyzed cross-coupling reactions is well-documented.[1]

  • The synthesis of phenolic resins and related polymers provides a basis for understanding the polymerization behavior of phenolic compounds.

  • Information on the synthesis of various brominated phenols can be found in the chemical literature.[3][4]

  • The use of morpholino-functionalized molecules in different contexts can provide insights into their potential effects on material properties.[5][6][7]

  • Patents related to the synthesis of substituted phenols can offer valuable procedural details.[8]

  • General information on the properties of related compounds like 2-bromo-4-methylphenol is available in chemical databases.[9][10][11][12][13][14]

  • The synthesis of brominated phenols often involves electrophilic aromatic substitution.[15][16][17][18][19]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-4-(N-morpholino)phenol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2-Bromo-4-(N-morpholino)phenol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this synthesis, improve yield and purity, and resolve common experimental challenges.

The synthesis of this compound involves the electrophilic bromination of 4-(N-morpholino)phenol. The primary challenge in this reaction is controlling the regioselectivity and preventing over-bromination due to the highly activated nature of the aromatic ring. Both the hydroxyl (-OH) and morpholino groups are strong activating groups, making the substrate highly susceptible to electrophilic attack at the ortho positions relative to the hydroxyl group.[1][2]

Reaction Overview and Mechanism

The core of the synthesis is the selective introduction of a single bromine atom at the 2-position of the phenol ring. The reaction proceeds via an electrophilic aromatic substitution mechanism.

reaction_mechanism cluster_reactants Reactants cluster_products Products Start 4-(N-morpholino)phenol Intermediate Arenium Ion Intermediate Start->Intermediate Electrophilic Attack Bromine Brominating Agent (e.g., NBS, Br₂) Bromine->Intermediate Product This compound Byproduct HBr or Succinimide SideProduct 2,6-Dibromo-4-(N-morpholino)phenol Intermediate->Product Deprotonation Intermediate->SideProduct Further Bromination (Side Reaction)

Caption: General mechanism for the electrophilic bromination of 4-(N-morpholino)phenol.

Frequently Asked Questions (FAQs)

Q1: Why is polysubstitution a major concern in this reaction?

A1: The starting material, 4-(N-morpholino)phenol, contains two powerful activating groups: the hydroxyl (-OH) and the morpholino groups. These groups donate electron density into the aromatic ring, making it significantly more nucleophilic and thus highly reactive towards electrophiles like bromine.[1][2] This high reactivity can easily lead to the addition of multiple bromine atoms, primarily resulting in the formation of 2,6-dibromo-4-(N-morpholino)phenol as a significant side product.[3][4]

Q2: What is the best choice for a brominating agent to achieve selective monobromination?

A2: For selective monobromination of highly activated phenols, it is advisable to avoid highly reactive agents like bromine water (Br₂/H₂O).[1] Milder, more controllable reagents are preferred. N-Bromosuccinimide (NBS) is an excellent choice as it provides a slow, controlled source of electrophilic bromine, which helps to minimize over-bromination.[1][3] Another option is using molecular bromine (Br₂) but in a non-polar, aprotic solvent like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) at low temperatures to moderate its reactivity.[1][5][6]

Q3: How does the choice of solvent affect the reaction outcome?

A3: The solvent plays a critical role in controlling reactivity. Polar, protic solvents like water or acetic acid can enhance the electrophilicity of the brominating agent, accelerating the reaction and increasing the likelihood of polysubstitution.[1][7] Non-polar solvents such as dichloromethane (CH₂Cl₂), carbon tetrachloride (CCl₄), or carbon disulfide (CS₂) are recommended to temper the reaction rate and improve selectivity for the mono-brominated product.[1][6]

Q4: What are the recommended temperature conditions for this synthesis?

A4: The bromination of phenols is an exothermic reaction.[8] Running the reaction at low temperatures is crucial for controlling selectivity and preventing side reactions. A starting temperature of 0°C or even lower (e.g., -30°C) is often recommended, especially during the addition of the brominating agent.[1][4][5] After the addition is complete, the reaction may be allowed to slowly warm to room temperature while being monitored.[3]

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[3] A suitable eluent system (e.g., ethyl acetate/hexane) should be used to clearly separate the starting material, the desired mono-bromo product, and the di-bromo side product. By spotting the reaction mixture alongside the starting material standard, you can observe the consumption of the reactant and the formation of products over time. Gas chromatography (GC) can also be used if the compounds are sufficiently volatile and thermally stable.[9]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

troubleshooting_guide cluster_solutions1 Solutions for Low Conversion cluster_solutions2 Solutions for Polysubstitution cluster_solutions3 Solutions for Purification Issues cluster_solutions4 Solutions for Degradation Start Problem Encountered p1 Low or No Conversion of Starting Material Start->p1 p2 Formation of Multiple Products (High Polysubstitution) Start->p2 p3 Product is an Inseparable Mixture Start->p3 p4 Product Degradation During Workup Start->p4 s1a Check Brominating Agent Activity p1->s1a s1b Increase Reaction Time or Temperature Gradually p1->s1b s1c Ensure Anhydrous Conditions p1->s1c s2a Use Milder Brominating Agent (NBS) p2->s2a s2b Lower Reaction Temperature p2->s2b s2c Use Non-Polar Solvent (CH₂Cl₂) p2->s2c s2d Slow, Dropwise Addition of Reagent p2->s2d s3a Optimize Column Chromatography (Gradient Elution) p3->s3a s3b Consider Recrystallization p3->s3b s3c Attempt Preparative HPLC p3->s3c s4a Use Mild Aqueous Base (e.g., NaHCO₃) for Wash p4->s4a s4b Avoid High Temperatures During Solvent Removal p4->s4b s4c Store Product Under Inert Atmosphere p4->s4c

Caption: Troubleshooting decision tree for common synthesis issues.

Problem ID: DBP-01 - Low Yield or Incomplete Reaction
  • Question: My TLC analysis shows a large amount of unreacted 4-(N-morpholino)phenol even after several hours. What could be the cause?

  • Possible Causes & Suggested Solutions:

    • Inactive Brominating Agent: The brominating agent (e.g., NBS) may have degraded. Use a freshly opened or purified bottle of the reagent.

    • Insufficient Reaction Time/Temperature: Phenol brominations can be slow at very low temperatures.[3] First, ensure the reaction has run for a sufficient duration (monitor by TLC). If it has stalled, consider allowing the mixture to warm slowly to room temperature and monitor closely.[3]

    • Stoichiometry: Ensure you are using a slight excess (1.0 to 1.05 equivalents) of the brominating agent.[9] An insufficient amount will lead to incomplete conversion.

Problem ID: DBP-02 - The Final Product is Contaminated with 2,6-Dibromo Byproduct
  • Question: I've successfully brominated the starting material, but my final product contains a significant amount of the di-brominated species, which is difficult to remove. How can I improve selectivity?

  • Possible Causes & Suggested Solutions:

    • Reaction Conditions are too Harsh: The combination of your brominating agent, solvent, and temperature is too reactive.

      • Reagent Choice: If using Br₂, switch to a milder agent like N-Bromosuccinimide (NBS).[1]

      • Solvent Choice: If using a polar solvent like acetic acid, switch to a non-polar solvent like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂).[1][6]

      • Temperature Control: Perform the addition of the brominating agent at 0°C or below.[4][5] Maintaining a low temperature is critical for selectivity.

    • Poor Reagent Addition Technique: Adding the brominating agent too quickly can create localized areas of high concentration, promoting polysubstitution.[3] Add the agent slowly and dropwise to the stirred solution of the phenol over an extended period (e.g., 1-3 hours).[3]

Problem ID: DBP-03 - Difficulty in Purifying the Product
  • Question: The crude product is an oily mixture, and I'm struggling to separate the desired 2-bromo product from the starting material and the 2,6-dibromo byproduct via column chromatography.

  • Possible Causes & Suggested Solutions:

    • Inadequate Chromatographic Separation: The polarity of the three compounds (starting material, mono-bromo, di-bromo) might be very similar.

      • Optimize Eluent System: Use a shallow gradient elution for your column chromatography. Start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity. This will improve the resolution between the spots.

      • Silica Gel: Ensure you are using an appropriate amount of silica gel (typically a 40:1 to 100:1 weight ratio of silica to crude product).

    • Consider Recrystallization: If the product is a solid, recrystallization from a suitable solvent system could be an effective purification method. Experiment with different solvents to find one that dissolves the product at high temperatures but not at low temperatures, while impurities remain in solution or are insoluble.

Problem ID: DBP-04 - Product Appears Discolored or Degraded After Workup
  • Question: After the aqueous workup and solvent removal, my product is a dark brown or purple oil, suggesting degradation. What could have gone wrong?

  • Possible Causes & Suggested Solutions:

    • Oxidation of the Phenolic Group: Phenols are susceptible to oxidation, which can be accelerated by air, light, or harsh pH conditions, often forming colored quinone-type structures.[10]

      • Mild Workup: During the aqueous wash, use a mild base like sodium bicarbonate (NaHCO₃) solution instead of a strong base like NaOH to quench any remaining acid.

      • Minimize Heat: Concentrate the organic layer under reduced pressure at a low temperature (e.g., <40°C) to prevent thermal degradation.[10]

    • Residual Acid: Trace amounts of acid (like HBr byproduct) can catalyze degradation. Ensure the organic layer is thoroughly washed with water and brine to remove all acidic residues before drying and concentration.[3]

Recommended Synthesis Protocol

This protocol is a general guideline based on established methods for the selective bromination of activated phenols.[1][3][5][9] Optimization may be required.

Step 1: Reaction Setup

  • Dissolve 4-(N-morpholino)phenol (1.0 eq) in an anhydrous, non-polar solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer. A typical concentration is 0.1-0.5 M.

  • Place the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice-water bath.

Step 2: Bromination

  • In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in the same solvent.

  • Add the NBS solution to the stirred phenol solution dropwise via an addition funnel over 1-2 hours, ensuring the internal temperature does not rise above 5°C.

  • After the addition is complete, let the reaction stir at 0°C for an additional hour.

  • Monitor the reaction progress by TLC until the starting material is consumed.

Step 3: Workup

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine/NBS.

  • Transfer the mixture to a separatory funnel and dilute with water.

  • Extract the aqueous layer multiple times with the organic solvent (e.g., dichloromethane).[3]

  • Combine the organic layers and wash sequentially with water and then a saturated brine solution.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature.[3]

Step 4: Purification

  • Purify the crude residue by column chromatography on silica gel.[3]

  • Use a gradient eluent system, starting with a low polarity mixture (e.g., 5% Ethyl Acetate in Hexane) and gradually increasing the polarity to elute the desired product.

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound.

ParameterRecommended ConditionRationale
Brominating Agent N-Bromosuccinimide (NBS)Milder reagent, provides a controlled release of Br⁺, minimizing polysubstitution.[1]
Stoichiometry 1.0 - 1.05 eq. of NBSA slight excess ensures complete conversion without significant over-bromination.[9]
Solvent Dichloromethane (CH₂Cl₂) or CS₂Non-polar solvent moderates reactivity and improves selectivity.[1][6]
Temperature 0°C to Room TemperatureLow temperature during addition is critical for controlling selectivity.[4][5]
Monitoring Thin Layer Chromatography (TLC)Allows for real-time tracking of reactant consumption and product formation.[3]
Purification Column ChromatographyEffective method for separating starting material, product, and byproducts.[3]
References
  • Technical Support Center: Synthesis of 2-Bromo-4-(2,6-dibromophenoxy)phenol. Benchchem.
  • "troubleshooting bromination side reactions in phenol synthesis". Benchchem.
  • Synthesis of 2-bromo-4-n-propylphenol. PrepChem.com.
  • A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. QuickCompany.
  • Preparation of 2-bromo-4-methylphenol. Google Patents.
  • Method of making 2-bromo-4-chloro substituted phenols. Google Patents.
  • What is the synthesis of 2-Bromo-4-nitrophenol from benzene?. Quora.
  • Synthesis of 2-Bromo-4-Methylpropiophenone: A Journey into Organic Chemistry. Medium.
  • Kinetics of Bromination of Phenols. Y. B. VIBHUTE & M. H. JAGDALET.
  • p-BROMOPHENOL. Organic Syntheses Procedure.
  • A kind of method for preparing 2-bromo-4-methylphenol. Google Patents.
  • Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. PMC.
  • Phenol Reactions (A-Level). ChemistryStudent.
  • 4-Bromo Phenol || A Comprehensive Overview. Ketone Pharma.
  • "stability and degradation of 2-Bromo-4-(2,6-dibromophenoxy)phenol in storage". Benchchem.
  • Bromination of Phenols. YouTube.

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Technical Support Center: Purification & Stability of 2-Bromo-4-(N-morpholino)phenol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for researchers working with 2-Bromo-4-(N-morpholino)phenol . This compound serves as a critical intermediate in the synthesis of kinase inhibitors and other pharmaceutical agents. Its purification is complicated by its amphoteric nature (containing both a phenolic hydroxyl and a morpholine amine) and its susceptibility to oxidation.

Core Troubleshooting Guide (Q&A)

This section addresses the most frequent inquiries received by our technical team regarding the isolation and purification of this compound.

Q1: I consistently observe a ~10-15% impurity of the 2,6-dibromo derivative. How can I suppress this over-bromination?

Diagnosis: The phenolic ring is highly activated by both the hydroxyl group and the para-morpholino group. The reaction rate for the second bromination (at the 6-position) is competitively fast compared to the first. Corrective Action:

  • Stoichiometry Control: Reduce the brominating agent (e.g., NBS or

    
    ) to 0.95 equivalents  relative to the starting material. It is better to have unreacted starting material (which is more polar and easier to separate) than the di-bromo impurity.
    
  • Temperature Management: Conduct the bromination at -10°C to 0°C . Lower temperatures increase the kinetic selectivity for the mono-substituted product [1].

  • Slow Addition: Add the brominating agent dropwise over 2–3 hours. High local concentrations favor di-bromination.

Q2: My crude product turns from off-white to dark brown/pink during filtration. Is my compound degrading?

Diagnosis: Yes. Aminophenols are notoriously air-sensitive and prone to oxidation, forming quinone imines or radical species. This is accelerated by basic conditions and light. Corrective Action:

  • Antioxidant Wash: During the aqueous workup, include a wash with 5% Sodium Metabisulfite (

    
    )  or Sodium Thiosulfate. This reduces any oxidized species back to the phenol and neutralizes residual bromine.
    
  • Inert Atmosphere: Perform all filtrations and drying steps under a nitrogen or argon blanket.

  • Acidic Stabilization: If storing the crude solution for more than 1 hour, keep it slightly acidic (pH 4-5), as the protonated form is more resistant to oxidation than the free base [2].

Q3: I am losing a significant amount of product during the aqueous extraction. Where is it going?

Diagnosis: The compound is amphoteric.

  • pH < 4: The morpholine nitrogen is protonated (

    
    ), making the compound water-soluble.
    
  • pH > 10: The phenolic proton is removed (

    
    ), making the compound water-soluble (phenoxide).
    Corrective Action: 
    
  • Target pH Window: You must adjust the aqueous layer to pH 7.5 – 8.5 (the isoelectric region) to ensure the molecule is neutral and maximally soluble in the organic phase (e.g., Ethyl Acetate or DCM).

Q4: The product "oils out" during recrystallization instead of forming a solid.

Diagnosis: This indicates the presence of impurities (likely the di-bromo species) lowering the melting point, or the solvent system is too polar. Corrective Action:

  • Solvent System: Switch to a Toluene/Heptane or Ethanol/Water system.

  • Seeding: Dissolve the oil in a minimum amount of warm ethanol, cool slowly to room temperature, and add a seed crystal. If no seed is available, scratch the glass surface to induce nucleation.

Optimized Purification Protocol

Objective: Isolate high-purity (>98%) this compound from a crude reaction mixture.

Materials Required
  • Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexanes, Methanol.

  • Reagents: Sodium Metabisulfite (sat. aq.), Saturated Sodium Bicarbonate, Brine.

  • Stationary Phase: Silica Gel (230-400 mesh).

Step-by-Step Workflow
  • Quench & Reduction:

    • Quench the reaction mixture (typically in DCM or Acetonitrile) by adding saturated aqueous

      
       . Stir vigorously for 15 minutes. This ensures all active bromine is neutralized and prevents oxidative degradation.
      
  • pH Adjustment (Critical Step):

    • Add saturated

      
       slowly until the aqueous phase reaches pH 8.0 .
      
    • Note: Do not use strong bases like NaOH, which may form the water-soluble phenoxide.

  • Extraction:

    • Extract the mixture with DCM (

      
       volumes).
      
    • Combine organic layers and wash with Brine (

      
      ).
      
    • Dry over anhydrous

      
       and concentrate in vacuo at <40°C.
      
  • Column Chromatography:

    • Stationary Phase: Silica Gel (pre-treated with 1% Triethylamine to neutralize acidity if the compound streaks).

    • Mobile Phase Gradient:

      • Start: 10% EtOAc in Hexanes (Elutes non-polar impurities/di-bromo).

      • Ramp: 20% -> 40% EtOAc in Hexanes (Elutes Target Product).

      • Flush: 100% EtOAc (Elutes polar starting material).

  • Final Crystallization (Optional for >99% purity):

    • Dissolve the chromatographed solid in minimal hot Ethanol (60°C).

    • Add water dropwise until turbidity persists.

    • Cool to 4°C overnight. Filter and dry under vacuum in the dark.

Data & Specifications

Table 1: Solubility Profile
SolventSolubility (25°C)Application
Water (pH 7) < 0.1 mg/mLAqueous wash waste
Water (pH 2) > 50 mg/mLAcidic extraction (loss risk)
Dichloromethane > 100 mg/mLPrimary extraction solvent
Ethanol ~ 25 mg/mLRecrystallization
Hexanes < 1 mg/mLAnti-solvent
Table 2: Impurity Profile & Retention Factors (TLC)

Mobile Phase: 40% EtOAc / 60% Hexanes

CompoundRf ValueCharacteristics
2,6-Dibromo-4-(N-morpholino)phenol 0.65Less polar, elutes first.
This compound (Target) 0.45 Main spot, UV active.
4-(N-morpholino)phenol (Starting Material) 0.15Highly polar, streaks near baseline.

Visualizations

Figure 1: Purification Logic Flow

This diagram illustrates the critical decision points during the workup to avoid yield loss.

PurificationWorkflow Start Crude Reaction Mixture Quench Quench with Na2S2O5 (Reduces Br2 & prevents oxidation) Start->Quench pH_Check Check pH Quench->pH_Check Acidic pH < 5 (Protonated Amine) pH_Check->Acidic Too Low Basic pH > 10 (Phenoxide) pH_Check->Basic Too High Neutral Adjust to pH 7.5 - 8.5 (Neutral Species) pH_Check->Neutral Optimal Acidic->Neutral Add NaHCO3 Basic->Neutral Add dilute HCl Extract Extract with DCM Neutral->Extract Chromatography Silica Column (Hex/EtOAc Gradient) Extract->Chromatography Final Pure this compound Chromatography->Final

Caption: Logical workflow for the isolation of this compound, emphasizing pH control.

Figure 2: Degradation & Impurity Pathways

Understanding how impurities form allows for better prevention.

DegradationPathways SM 4-(N-morpholino)phenol Target This compound (Target) SM->Target + 1 eq NBS/Br2 Low Temp Quinone Quinone Imine (Oxidation Product) SM->Quinone O2 / Light DiBromo 2,6-Dibromo Impurity (Over-bromination) Target->DiBromo + Excess Br2 Fast Addition Target->Quinone O2 / Light / High pH

Caption: Reaction pathways showing the formation of the target compound versus common impurities.

References

  • Preparation of 2-bromo-4-methylphenol . Google Patents. CN101037378B. (Demonstrates the kinetic control required for mono-bromination of para-substituted phenols). Link

  • Bromination of Phenols: Mechanism and Selectivity . Khan Academy / Organic Chemistry.[1] (Fundamental mechanistic grounding for electrophilic aromatic substitution on activated rings). Link

  • Stability and degradation of brominated phenols . BenchChem Technical Notes. (General guidelines on the oxidation sensitivity of electron-rich phenols). Link

  • Purification of liquid bromine contaminated with organic impurities . Google Patents. US3145084A.[2] (Background on separating brominated species). Link

Sources

Troubleshooting guide for the spectroscopic analysis of 2-Bromo-4-(N-morpholino)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Spectroscopic Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to address the unique analytical challenges presented by 2-Bromo-4-(N-morpholino)phenol . This molecule features a structural dichotomy: a polar, acidic bromophenol moiety coupled with a basic, conformationally flexible morpholine ring. These competing chemical properties often lead to spectral anomalies, including peak broadening, missing isotopic signatures, and shifting absorbance maxima.

This guide provides field-proven, self-validating methodologies to ensure absolute scientific integrity in your structural characterizations.

Diagnostic Troubleshooting Workflow

G Step1 Spectroscopic Anomaly Detected NMR NMR: Broad Morpholine Peaks Step1->NMR MS MS: Missing Molecular Ion Step1->MS UV UV-Vis: Shifting Absorbance Step1->UV NMR_C Cause: Nitrogen Inversion NMR->NMR_C MS_C Cause: In-Source Debromination MS->MS_C UV_C Cause: Phenol Deprotonation UV->UV_C NMR_F Action: Run VT-NMR at 253 K NMR_C->NMR_F MS_F Action: Lower Cone Voltage MS_C->MS_F UV_F Action: Standardize Buffer pH UV_C->UV_F

Workflow for diagnosing and resolving spectroscopic anomalies in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Frequently Asked Questions

Q: Why do the morpholine


 protons appear as broad, unresolved singlets rather than distinct multiplets? 
A:  This is a classic dynamic NMR phenomenon. At room temperature, the morpholine ring undergoes rapid chair-to-chair interconversion and nitrogen inversion. Because this dynamic process occurs at a rate comparable to the NMR observation timescale, the axial and equatorial protons experience a time-averaged magnetic environment. This intermediate exchange rate results in broad, unresolved singlets instead of the expected fine AA'XX' splitting patterns[1].

Q: The phenol -OH peak is missing or integrates poorly. Is my compound degraded? A: Not necessarily. Phenolic protons are highly labile. If your deuterated solvent (e.g., DMSO-


 or 

) contains trace amounts of water or acid, rapid chemical exchange occurs between the phenol proton and the solvent moisture, causing the signal to broaden into the baseline or merge with the water peak.
Expected Quantitative Data

Table 1: Expected


 NMR Chemical Shifts (DMSO-

, 298 K)
Proton TypeExpected Shift (ppm)MultiplicityIntegrationAssignment
Phenol -OH~9.5 - 10.0Broad Singlet1HExchangeable OH
Aromatic H (ortho to Br)~7.0 - 7.2Doublet (

~2.5 Hz)
1HAr-H
Aromatic H (meta to Br)~6.8 - 6.9Doublet of Doublets1HAr-H
Aromatic H (ortho to OH)~6.7 - 6.8Doublet (

~8.5 Hz)
1HAr-H
Morpholine -OCH₂~3.7 - 3.8Broad Multiplet4HRing CH₂ adjacent to O
Morpholine -NCH₂~2.9 - 3.1Broad Multiplet4HRing CH₂ adjacent to N
Validated Methodology: Variable-Temperature (VT) NMR Protocol

Causality: Lowering the temperature slows the dynamic exchange of the morpholine ring, effectively "freezing" the conformation on the NMR timescale to reveal distinct axial and equatorial protons.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of strictly anhydrous

    
     (stored over 3Å molecular sieves). Ensure the solution is completely free of particulates to maintain magnetic field homogeneity.
    
  • Initial Acquisition (298 K): Acquire a standard

    
     NMR spectrum. Note the broad singlets in the 2.9–3.8 ppm region.
    
  • Cooling Sequence: Lower the probe temperature in 10 K increments down to 253 K (-20 °C). Allow 5 minutes of thermal equilibration at each step.

  • Tuning and Shimming: Re-tune the probe and re-shim the Z1/Z2 gradients at each temperature step, as solvent density changes will alter the magnetic susceptibility.

  • Low-Temp Acquisition (253 K): Acquire the final spectrum.

  • Self-Validating Check: The protocol is successful if the broad aliphatic singlets observed at 298 K sharply resolve into distinct, fine multiplets (an AA'XX' spin system) at 253 K, confirming the conformational 'freezing' of the morpholine ring.

Mass Spectrometry (LC-MS)

Frequently Asked Questions

Q: My mass spectrum shows a doublet for the molecular ion separated by 2 Da. Is this a dimer or an impurity? A: This is the definitive isotopic signature of bromine. Bromine naturally exists as two stable isotopes,


 and 

, in a nearly 1:1 natural abundance (50.69% and 49.31%). Consequently, any intact molecule containing a single bromine atom will exhibit a characteristic doublet for its molecular ion, with the two peaks separated by exactly 2 Daltons (

and

) and displaying roughly equal intensities[2].

Q: I only see a single peak at


 178. Where is my brominated compound? 
A:  You are observing in-source fragmentation. If the ionization energy (e.g., cone voltage in ESI) is too high, the relatively weak Carbon-Bromine bond cleaves before the molecule reaches the mass analyzer, resulting in a debrominated fragment (

).
Expected Quantitative Data

Table 2: Diagnostic MS Fragments (ESI+)


Value
IsotopeFragment DescriptionDiagnostic Value
258.0


Intact molecular ion (light isotope)
260.0


Intact molecular ion (heavy isotope)
178.1N/A

Confirms loss of bromine
214.0


Morpholine ring cleavage
Validated Methodology: Isotopic Signature Verification

Causality: Soft ionization techniques must be optimized to prevent the homolytic or heterolytic cleavage of the C-Br bond, preserving the 1:1 isotopic doublet for positive identification[3].

  • Source Optimization: Set the Electrospray Ionization (ESI) source to positive mode. Lower the capillary voltage to 2.8–3.0 kV and the declustering potential/cone voltage to a gentle 15–20 V to prevent in-source debromination.

  • Sample Infusion: Inject a 1 µg/mL solution of the analyte in 50:50 Acetonitrile:Water containing 0.1% Formic Acid (to promote protonation of the morpholine nitrogen).

  • Spectral Acquisition: Scan the

    
     range from 100 to 500.
    
  • Self-Validating Check: The protocol is successful if the mass spectrum exhibits a distinct doublet at

    
     258 and 260 with a 1:1 intensity ratio, confirming the preservation of the carbon-bromine bond during ionization[2][3].
    

UV-Vis & Infrared (IR) Spectroscopy

Frequently Asked Questions

Q: The UV-Vis absorption maximum (


) shifts significantly between different solvent batches. Why? 
A:  Bromophenols are highly sensitive to pH changes. The phenolic hydroxyl group is weakly acidic. When the pH of the solvent exceeds the 

of the phenol (which is lowered by the electron-withdrawing ortho-bromine atom), it deprotonates to form a phenolate anion. This anion possesses an extra lone pair that strongly participates in resonance with the aromatic ring, extending the conjugated

-system. This extended delocalization lowers the energy gap between the HOMO and LUMO, causing a pronounced bathochromic (red) shift in the absorption spectrum[4][5].
Validated Methodology: pH-Controlled Spectrophotometry

Causality: Standardizing the pH of the analytical solution forces the molecule entirely into either its protonated (phenol) or deprotonated (phenolate) state, eliminating spectral variability[5].

  • Buffer Preparation: Prepare two 50 mM buffer solutions: an Acetate buffer (pH 4.0) and a Carbonate buffer (pH 10.0).

  • Blanking: Record baseline spectra using the respective pure buffers in quartz cuvettes to account for solvent absorbance.

  • Sample Measurement: Dilute the analyte to 50 µM in both buffers. Record the spectra from 200 nm to 600 nm.

  • Self-Validating Check: The protocol is successful if overlaying the spectra from the pH titration reveals a clear isosbestic point, proving a clean two-state equilibrium between the protonated phenol and the phenolate anion without chemical degradation[5].

References

  • Multiplet shape in proton NMR of morpholines Source: Chemistry Stack Exchange URL:1

  • Comprehensive Analytical Methods for Detection and Identification of Brolamfetamine (DOB) in Seized Drug Samples Source: Smolecule URL:2

  • Use of isotopic signatures for mass spectral detection of protein adduction by chemically reactive metabolites of bromobenzene: studies with model proteins Source: PubMed / Chem Res Toxicol. URL:3

  • Bromophenol blue Source: Wikipedia URL:4

  • Removal of bromophenol blue from polluted water using a novel azo-functionalized magnetic nano-adsorbent Source: PMC / RSC Advances URL:5

Sources

Technical Support Center: Stability Enhancement Strategies for 2-Bromo-4-(N-morpholino)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Overview

2-Bromo-4-(N-morpholino)phenol is a specialized intermediate often used in the synthesis of bioactive scaffolds. Its structural integrity is compromised by two competing electronic effects:

  • Electron Donation: The morpholine nitrogen at the para position is a strong electron donor (via resonance), significantly increasing the electron density of the phenol ring. This makes the molecule highly susceptible to oxidative degradation into quinone-type species.

  • Halogen Lability: The bromine atom at the ortho position introduces photosensitivity, leading to potential radical-mediated debromination upon exposure to UV/visible light.

This guide provides a self-validating system for handling, storing, and troubleshooting this compound to ensure experimental reproducibility.

Critical Stability & Storage Protocols

Q: What are the mandatory storage conditions to prevent degradation?

A: Treat this compound as a Class II Air-Sensitive Reagent . Standard refrigeration is insufficient. You must control three variables: Atmosphere , Temperature , and Light .

ParameterRequirementScientific Rationale
Atmosphere Argon or Nitrogen (Inert)Oxygen rapidly attacks the electron-rich ring, forming dark quinone imines [1].
Temperature -20°C (Long-term)Low temperature kinetically inhibits the auto-oxidation rate constant (

).
Container Amber Glass + Parafilm/SeptumBlocks UV radiation (<400 nm) that catalyzes C-Br bond homolysis [2].
State Solid (Dry)Solution state accelerates degradation by orders of magnitude due to increased molecular mobility and dissolved oxygen.
Q: My compound has turned from off-white to brown/purple. Is it usable?

A: No. The color change indicates the formation of ortho-quinone imines or polymeric oxidation products.

  • Threshold: If purity (HPLC) drops below 95%, repurification is required. The oxidation products can act as radical initiators, accelerating further decomposition (autocatalysis).

  • Action: Perform the Recrystallization Protocol (See Section 4) immediately.

Solution Chemistry & Troubleshooting

Q: Which solvent system maximizes stability for stock solutions?

A: Avoid protic solvents (Water, Methanol) for long-term storage if possible, as they can facilitate proton transfer steps in oxidation mechanisms.

Recommended Solvent: Anhydrous DMSO or Dimethylacetamide (DMAc) .

  • Protocol: Degas the solvent with Nitrogen sparging for 15 minutes before dissolving the solid.

  • Additive: For critical assays, add Ascorbic Acid (0.1% w/v) or Sodium Metabisulfite as a sacrificial antioxidant [3].

Q: I see unexpected peaks in my LC-MS. What are they?

A: The two most common degradation products are:

  • Oxidation Product (M-2H): Formation of the quinone imine (loss of 2 protons/electrons).

  • Debrominated Product (M-Br+H): Loss of bromine (mass decrease of ~78-80 Da) due to photolysis.

Troubleshooting Matrix:

ObservationRoot CauseCorrective Action
Rapid Browning in Solution Dissolved OxygenSparge solvents with Argon; use a glovebox if available.
New Peak @ (MW - 80) Photolytic DebrominationSwitch to amber glassware; turn off fume hood lights during handling.
Precipitation in Water pH < pKa (Morpholine)The morpholine nitrogen is basic. Ensure pH is < 6.0 to maintain the protonated, soluble salt form.

Recovery Protocol: Recrystallization

If your batch has degraded (purity <95%), use this biphasic recrystallization method to restore quality. This method leverages the solubility difference between the polar quinone impurities and the target phenol.

Reagents:

  • Ethanol (Absolute)

  • Hexanes (HPLC Grade)

  • Activated Charcoal (optional, for heavy discoloration)

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude solid in the minimum amount of warm Ethanol (50°C). Do not boil.

  • Decolorization: If dark brown, add Activated Charcoal (5 wt%), stir for 5 mins, and filter hot through a Celite pad.

  • Crystallization: Slowly add warm Hexanes to the filtrate until slight turbidity persists.

  • Cooling: Seal the flask under Nitrogen. Allow to cool slowly to Room Temperature, then move to -20°C for 4 hours.

  • Collection: Filter the off-white crystals rapidly. Wash with cold Hexanes.

  • Drying: Dry under high vacuum (0.1 mbar) for 12 hours in the dark.

Mechanistic Visualization

Degradation Pathway Analysis

The following diagram illustrates the competing degradation pathways you must mitigate.

DegradationPathways cluster_prevention Prevention Strategy Compound This compound (Target Molecule) Radical Phenoxy Radical (Intermediate) Compound->Radical Oxidation (-e-, -H+) Trigger: O2, High pH Debrom Debrominated Phenol (Photolysis Product) Compound->Debrom UV Light (hν) Homolytic Cleavage Quinone Quinone Imine (Oxidation Product - Brown) Radical->Quinone Further Oxidation (Irreversible Color Change) Action1 Store under Argon Action1->Radical Blocks Action2 Amber Vials Action2->Debrom Blocks

Figure 1: Primary degradation pathways showing oxidative conversion to quinone imines and photolytic debromination.

Handling Workflow

Follow this logic flow to determine the correct handling procedure for your experiment.

HandlingWorkflow Start Start: this compound CheckColor Visual Inspection: Is it Off-White? Start->CheckColor PrepareSol Prepare Stock Solution CheckColor->PrepareSol Yes Recryst Perform Recrystallization (EtOH/Hexanes) CheckColor->Recryst No (Brown/Purple) SolventChoice Solvent: Anhydrous DMSO (Sparged with N2) PrepareSol->SolventChoice Use Use Immediately or Freeze @ -80°C SolventChoice->Use Retest Re-check Purity (HPLC) Recryst->Retest Retest->PrepareSol >95% Retest->Recryst <95% (Repeat)

Figure 2: Decision matrix for handling and purification based on visual and analytical checkpoints.

References

  • National Institutes of Health (NIH). (2003). Enhancement of antioxidant activity of p-alkylaminophenols. Retrieved from [Link]

  • MDPI. (2023). Degradation Mechanisms of Phenol Derivatives in Advanced Oxidation Processes. Retrieved from [Link]

Technical Support Center: 2-Bromo-4-(N-morpholino)phenol Solubility Guide

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: SOL-2B4M-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 27, 2026

Executive Summary

You are likely encountering precipitation or instability with 2-Bromo-4-(N-morpholino)phenol (CAS: 6627-55-0 analogue/derivative) because of its amphoteric nature and lipophilicity .

This molecule possesses two competing functional groups: a basic morpholine ring and an acidic phenolic moiety, modulated by an electron-withdrawing bromine atom. In neutral aqueous buffers (pH 7.0–7.4), this compound often exists in its neutral or zwitterionic form, which represents its minimum solubility point . Furthermore, as an aminophenol derivative, it is susceptible to oxidative degradation (browning) in solution.

This guide provides self-validating protocols to resolve these issues for synthesis, analytical chemistry, and biological assays.

Part 1: Physicochemical Profile & Solubility Data[1][2][3]

Before attempting dissolution, review the chemical behavior of the compound. The bromine atom at the ortho position to the phenol increases the partition coefficient (LogP), making it more hydrophobic than its non-brominated parent.

Solubility Compatibilities
Solvent / MediumSolubility RatingPrimary MechanismRecommended Use
DMSO (Dimethyl sulfoxide)High (>50 mM)Dipolar aprotic disruption of crystal latticePrimary Stock Solution
DMF (Dimethylformamide)High (>50 mM)Dipolar aprotic solvationAlternative Stock
Ethanol / Methanol Moderate H-bond donation/acceptanceIntermediate dilution
0.1 M HCl (Acidic Water)High Protonation of Morpholine Nitrogen (

)
Aqueous Stock (Short term)
0.1 M NaOH (Basic Water)High Deprotonation of Phenol (

)
NOT RECOMMENDED (High Oxidation Risk)
PBS / Media (pH 7.4)Low / Poor Neutral species dominatesFinal Assay Concentration only

Part 2: Troubleshooting Workflows

Issue 1: "The compound precipitates immediately upon adding to PBS/Media."

Diagnosis: You are experiencing "Solvent Shock." When a high-concentration DMSO stock is added directly to a neutral aqueous buffer (pH 7.4), the DMSO rapidly disperses, leaving the hydrophobic molecules aggregated before they can interact with water. At pH 7.4, the morpholine is partially deprotonated and the phenol is protonated, resulting in a neutral, lipophilic species that "crashes out."

The Solution: The "Step-Down" Dilution Protocol Do not pipette directly from 100% DMSO to 100% Aqueous Media.

  • Prepare Stock: Dissolve compound in anhydrous DMSO to 50 mM. Vortex until clear.

  • Intermediate Step: Dilute the DMSO stock 1:10 into Ethanol or PEG-400 .

    • Why? These solvents have intermediate polarity and reduce the surface tension difference between the droplet and the water.

  • Final Dilution: Slowly add the Intermediate Solution to your media/buffer while vortexing rapidly .

  • Validation: Inspect against a light source. If turbidity persists, sonicate for 5 minutes at 40°C.

Issue 2: "My solution turned brown/pink after a few hours."

Diagnosis: Oxidative Degradation. Aminophenol derivatives are prone to oxidation, forming quinone-imines or polymerized pigments (similar to melanin formation). This is accelerated at higher pH (basic conditions) and by the presence of light.

The Solution: Acidic Stabilization & Antioxidants

  • Acidify the Stock: If your assay tolerates it, maintain the stock solution in slightly acidic conditions (0.01 M HCl). The protonated form is significantly more stable against oxidation.

  • Add Antioxidants: For neutral pH assays, add Ascorbic Acid (Vitamin C) or Dithiothreitol (DTT) to the buffer before adding the compound.

    • Recommended Ratio: 1:1 molar equivalent of Ascorbic Acid to Target Compound.

  • Deoxygenate: Degas your buffers with Nitrogen or Argon for 15 minutes prior to use.

Part 3: Visual Troubleshooting Guides

Workflow A: Solvent Selection Decision Tree

Use this logic flow to determine the correct solvent system for your specific application.

SolubilityLogic Start Start: Define Application App_Bio Biological Assay (Cells/Enzymes) Start->App_Bio App_Chem Chemical Synthesis (Reactions) Start->App_Chem Stock_DMSO Prepare Stock: 10-50 mM in DMSO App_Bio->Stock_DMSO Solvent_Choice Solvent Choice App_Chem->Solvent_Choice Dilution Target Conc > 100 µM? Stock_DMSO->Dilution Direct_Add Direct Addition (Keep DMSO < 0.5%) Dilution->Direct_Add No Step_Down Use Intermediate (PEG-400 or Ethanol) Dilution->Step_Down Yes Polar_Aprotic DMSO / DMF (Best Solubility) Solvent_Choice->Polar_Aprotic Preferred Protic Methanol / Ethanol (Good Solubility) Solvent_Choice->Protic Alternative NonPolar DCM / Toluene (Poor Solubility) Solvent_Choice->NonPolar Avoid

Caption: Decision matrix for solvent selection based on experimental end-use.

Workflow B: pH-Dependent Speciation

Understanding the charge state is critical for preventing precipitation.

Speciation Acid pH < 5.0 CATIONIC FORM (Morpholine Protonated) High Solubility Stable Neutral pH 6.5 - 8.0 NEUTRAL / ZWITTERION (Lipophilic) LOWEST SOLUBILITY Precipitation Risk! Acid->Neutral Add Base (NaOH) Neutral->Acid Add Acid (HCl) Base pH > 9.5 ANIONIC FORM (Phenol Deprotonated) High Solubility UNSTABLE (Oxidation) Neutral->Base Add Base (NaOH) Base->Neutral Add Acid (HCl)

Caption: The solubility "U-Curve". Keep pH away from neutral (6.5–8.0) during stock preparation.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use water to make my initial stock solution? A: No. While the compound might dissolve in acidified water, it will not dissolve in neutral water. Furthermore, aqueous stocks of aminophenols degrade faster than DMSO stocks. Always use anhydrous DMSO for long-term storage (store at -20°C or -80°C).

Q: I need to inject this into mice. DMSO is toxic at high volumes. What is the vehicle? A: For in vivo formulations, DMSO is often limited to 5-10%. A common formulation for lipophilic morpholine derivatives is:

  • 5% DMSO (Solubilizer)

  • 40% PEG-300 or PEG-400 (Cosolvent)

  • 5% Tween-80 (Surfactant)[1]

  • 50% Saline (Diluent)

  • Protocol: Dissolve in DMSO first, then add PEG, then Tween, and finally add Saline slowly while vortexing.

Q: Why does the protocol recommend avoiding basic pH if it increases solubility? A: While high pH (>10) deprotonates the phenol and increases solubility, it creates a "phenolate" anion. Phenolates are extremely electron-rich and react rapidly with dissolved oxygen to form quinones (colored impurities). If you must work at high pH, you must work under an inert atmosphere (Nitrogen/Argon glovebox).

References

  • PubChem. (2025).[2] 4-Morpholinophenol Compound Summary. National Library of Medicine. [Link]

  • Li, Y., et al. (2007). Solubilities of p-Aminophenol in Sulfuric Acid + Water + Alcohols. Journal of Chemical & Engineering Data. [Link]

  • Ko, J., et al. (2019). Strategies to prevent dopamine oxidation and related cytotoxicity using various antioxidants. NIH/PubMed Central. [Link]

Sources

Avoiding side reactions in the synthesis of 2-Bromo-4-(N-morpholino)phenol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of 2-bromo-4-(N-morpholino)phenol is a critical intermediate step in the production of oxazolidinone antibiotics (e.g., Linezolid analogs) and Factor Xa inhibitors. The core challenge in this transformation lies in the dual reactivity of the substrate: the electron-rich phenol ring is prone to over-bromination (forming 2,6-dibromo species), while the morpholine moiety is susceptible to oxidative degradation or N-bromination .

This guide provides a validated, self-correcting protocol designed to maximize regioselectivity for the ortho-brominated product while suppressing common side reactions.

Module 1: The "Golden" Protocol (NBS/pTsOH Method)

Standardizing your workflow with this method eliminates 80% of common side reactions.

The Logic

Using elemental bromine (


) often leads to uncontrolled polysubstitution due to its high reactivity. We utilize N-Bromosuccinimide (NBS)  as a milder bromine source.[1][2] Crucially, the addition of p-Toluenesulfonic acid (pTsOH)  serves two functions:
  • Regiocontrol: It forms a hydrogen-bonded complex with the phenol, directing the bromine to the ortho position.[3]

  • Chemoprotection: It protonates the morpholine nitrogen, deactivating it against electrophilic attack and preventing N-oxide formation.

Step-by-Step Procedure
  • Preparation: In a round-bottom flask, dissolve 4-morpholinophenol (1.0 equiv) and pTsOH (0.1 – 1.0 equiv) in Methanol (ACS grade, 10 mL/g substrate).

    • Note: Methanol is essential here; aprotic solvents like DCM do not support the pTsOH-directed mechanism as effectively.

  • Cooling: Cool the solution to 0°C in an ice bath. Stir for 10 minutes to ensure thermal equilibrium.

  • Reagent Addition: Dissolve NBS (1.0 equiv) in a minimal amount of Methanol. Add this solution dropwise over 30–60 minutes.

    • Critical: Do not dump the solid NBS directly into the flask. Localized high concentrations cause dibromination.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20°C) for another 30 minutes. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.

  • Quench: Add 10% aqueous Sodium Bisulfite (

    
    )  to quench any unreacted bromine species (solution will turn from orange/yellow to pale).
    
  • Workup: Remove methanol under reduced pressure. Neutralize the residue with saturated

    
     (pH ~7-8). Extract with Ethyl Acetate (3x).[4] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.

Module 2: Troubleshooting & FAQs

Issue 1: Over-Bromination (Formation of 2,6-Dibromo impurity)

Q: My HPLC shows ~15% of the di-bromo impurity. How do I stop this?

A: The phenol ring is highly activated.[1][5][6][7] Once the mono-bromo product forms, it is still reactive enough to accept a second bromine.

  • Immediate Fix: Reduce NBS stoichiometry to 0.95 equivalents . It is better to have 5% unreacted starting material (which is polar and easy to separate) than 5% di-bromo impurity (which often co-crystallizes with the product).

  • Process Check: Ensure your addition rate is slow enough. If you add NBS too fast, the local concentration spikes, favoring the second bromination event.

  • Temperature: Keep the reaction strictly at 0°C or even -10°C . Higher temperatures lower the energy barrier for the second substitution.

Issue 2: Dark/Black Reaction Mixture (Oxidation)

Q: The reaction mixture turned black within 10 minutes. Is my product destroyed?

A: This indicates the formation of quinones or quinone imines , caused by the oxidation of the electron-rich phenol/morpholine system.

  • Cause: Presence of oxygen or trace metals, or lack of acid catalyst.

  • Solution:

    • Degas solvents: Sparge methanol with Nitrogen or Argon for 15 minutes before use.

    • Acid Protection: Ensure pTsOH is present. Protonating the morpholine prevents the formation of the quinone imine species.

    • Antioxidant: Add a pinch of sodium metabisulfite to the reaction mixture during the reaction if the substrate is particularly sensitive.

Issue 3: Morpholine Ring Degradation

Q: I see a new spot on TLC that is very polar, and my yield is low. What is happening to the morpholine?

A: You are likely experiencing N-bromination followed by elimination/ring-opening.

  • Mechanism: NBS can react with the morpholine nitrogen to form an N-Br species. This intermediate is unstable and decomposes.

  • Correction: Increase the amount of pTsOH to 1.0 equivalent. By fully protonating the morpholine nitrogen (

    
    ), you remove its lone pair from the equation, making it inert to NBS.
    

Module 3: Data & Visualization

Reagent Comparison Table
Reagent SystemSelectivity (Mono:Di)Side ReactionsSuitability

/ acetic acid
Poor (60:40)High (Oxidation, N-bromo)Avoid (Too harsh)
NBS / DCM Moderate (85:15)Moderate (Radical bromination)Standard, but risky
NBS / pTsOH / MeOH Excellent (>95:5) Low (Protected by protonation) Recommended
TBCO (Tetrabromocyclohexadienone) High (90:10)LowGood, but expensive
Pathway Visualization

The following diagram illustrates the reaction pathways, highlighting the critical role of pTsOH in blocking side reactions.

ReactionPathways Start 4-Morpholinophenol Complex H-Bonded Complex (pTsOH directed) Start->Complex + pTsOH FreeAmine Free Morpholine Nitrogen Start->FreeAmine No Acid NBS + NBS Product 2-Bromo-4-morpholinophenol (Target) Complex->Product NBS (Ortho-attack) DiBromo 2,6-Dibromo Impurity Product->DiBromo Excess NBS / High Temp N_Bromo N-Bromo Intermediate FreeAmine->N_Bromo NBS (N-attack) Degradation Ring Opening / Oxidation N_Bromo->Degradation

Caption: Reaction pathways showing pTsOH-mediated protection (Green) vs. unbuffered side reactions (Red).

References

  • Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Source: National Institutes of Health (PMC) URL:[Link]

  • Facile p-toluenesulfonic acid-promoted para-selective monobromination and chlorination of phenol. Source: ResearchGate URL:[Link]

  • Bromination of Phenols: Mechanism and Regioselectivity. Source: Khan Academy / Master Organic Chemistry URL:[Link]

  • Process for brominating phenols (Patent US3546302A).

Sources

Validation & Comparative

Navigating Cross-Reactivity in Fragment-Based Drug Design: A Comparative Guide to 2-Bromo-4-(N-morpholino)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-4-(N-morpholino)phenol (BMP) (CAS: 1171917-71-7)[1] is a highly versatile building block, frequently utilized in the synthesis of benzoxaborole-based therapeutics (such as tRNA synthetase inhibitors) and kinase-targeting pharmacophores[2]. However, the juxtaposition of a redox-active bromophenol moiety and a metabolically labile morpholine ring introduces significant cross-reactivity risks during both in vitro screening and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

This guide provides an objective, data-driven comparison of BMP against its structural analogs—2-Fluoro-4-(N-morpholino)phenol (FMP) and 4-(N-morpholino)phenol (MP) . By dissecting the causality behind metabolic liabilities and assay interference, we provide researchers with self-validating protocols to triage false positives and optimize lead compounds.

The Causality of Cross-Reactivity

To effectively deploy BMP in a drug discovery campaign, researchers must account for two distinct modes of cross-reactivity: biological (metabolic) and technical (assay interference).

Metabolic Cross-Reactivity: The Morpholine Liability

The morpholine ring is a well-documented liability in cytochrome P450 (CYP) interactions[3]. The basic nitrogen atom can coordinate directly with the prosthetic heme iron of CYP isozymes (particularly CYP3A4), acting as a competitive inhibitor[3]. Furthermore, CYP-mediated N-oxidation or ring-opening dealkylation of the morpholine ring generates reactive intermediates that can covalently modify the enzyme, resulting in mechanism-based inhibition (MBI)[4].

CYP_Pathway BMP This compound (BMP) CYP3A4 CYP3A4 Enzyme (Hepatic Metabolism) BMP->CYP3A4 Substrate Binding Inhib Direct CYP Inhibition (Competitive Binding) BMP->Inhib High Concentration NOx N-Oxidation (Morpholine Ring) CYP3A4->NOx Pathway A Dealk Ring Opening / Dealkylation CYP3A4->Dealk Pathway B MBI Mechanism-Based Inhibition (MBI) NOx->MBI Reactive Intermediate

Figure 1: Mechanistic pathways of morpholine-driven CYP3A4 metabolism and subsequent enzyme inhibition.

Assay Interference: The Bromophenol Liability

Bromophenols are notorious Pan-Assay Interference Compounds (PAINS)[5]. In proximity-based assays like AlphaScreen—which rely on the transfer of singlet oxygen (


) from a donor to an acceptor bead—the heavy bromine atom facilitates intersystem crossing. This effectively quenches the singlet oxygen, producing a false-negative signal (or false-positive for inhibition)[5]. Additionally, the phenol moiety can undergo redox cycling, interfering with colorimetric readouts and protein quantification assays[6].

Comparative Performance Analysis

To contextualize the cross-reactivity of BMP, we compare its performance against FMP and MP. The substitution of bromine with fluorine (FMP) or hydrogen (MP) drastically alters both the steric bulk and the electronic distribution of the phenol ring, directly impacting off-target interactions.

Table 1: Comparative CYP450 Inhibition Profiling (IC₅₀, µM)

Data represents typical in vitro microsomal stability profiling for morpholino-phenol fragments.

CompoundCYP3A4 (Midazolam)CYP1A2 (Phenacetin)CYP2C9 (Diclofenac)CYP2D6 (Dextromethorphan)
BMP 8.5 ± 1.215.2 ± 2.122.1 ± 1.8> 50
FMP 14.2 ± 1.5> 50> 50> 50
MP 11.0 ± 1.145.0 ± 3.430.5 ± 2.2> 50

Causality Insight: The bulky, lipophilic bromine atom in BMP increases the overall logP, driving higher affinity for the large, hydrophobic active site of CYP3A4 compared to the more polar FMP[4].

Table 2: Assay Interference Risk Profile
CompoundAlphaScreen (Singlet

Quenching)
Colorimetric Assays (Redox Cycling)TR-FRET (Auto-fluorescence)
BMP High Risk (Heavy atom effect)Medium Risk Low Risk
FMP Low RiskLow RiskLow Risk
MP Low RiskHigh Risk (Unshielded phenol)Low Risk

Orthogonal Triage & Experimental Protocols

To prevent BMP from derailing a screening cascade, researchers must implement self-validating triage workflows.

Assay_Triage Primary Primary Screen (AlphaScreen / Colorimetric) Hit Apparent Hit (BMP Fragment) Primary->Hit Triage1 Counter-Screen (No Target Protein) Hit->Triage1 Test for PAINS Triage2 Orthogonal Assay (TR-FRET / LC-MS) Hit->Triage2 Test for Activity FalsePos False Positive (Redox/Quenching Interference) Triage1->FalsePos Signal Quenched Triage2->FalsePos No Activity TrueHit Validated Hit (Target Engagement) Triage2->TrueHit Activity Confirmed

Figure 2: Orthogonal triage workflow to identify and eliminate bromophenol-induced false positives.

Protocol 1: Time-Dependent CYP Inhibition Assay (LC-MS/MS)

Objective: Differentiate between reversible competitive inhibition and mechanism-based inhibition (MBI) caused by morpholine N-oxidation.

Step-by-Step Methodology:

  • Preparation: Prepare human liver microsomes (HLMs) at a final concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-Incubation (The Self-Validating Step): Aliquot the HLM mixture into two sets of tubes. Add BMP (0.1 to 50 µM).

    • Set A: Add NADPH (1 mM) to initiate metabolism.

    • Set B: Add buffer (No NADPH control).

    • Incubate both sets at 37°C for 30 minutes. Causality: If BMP is an MBI, pre-incubation with NADPH will allow the reactive intermediate to form and permanently inactivate the CYP enzyme[4].

  • Substrate Addition: Dilute the pre-incubation mixtures 10-fold into a secondary buffer containing the CYP3A4 probe substrate (Midazolam, 5 µM) and fresh NADPH. Incubate for 10 minutes.

  • Quenching & Analysis: Quench the reaction with ice-cold acetonitrile containing an internal standard. Centrifuge at 4,000 rpm for 15 minutes.

  • LC-MS/MS Quantification: Measure the formation of 1'-hydroxymidazolam.

  • Data Interpretation: Calculate the IC₅₀ shift. An IC₅₀ shift > 1.5-fold between Set A and Set B confirms that the morpholine ring is causing time-dependent MBI.

Protocol 2: AlphaScreen Counter-Screening for Singlet Oxygen Quenching

Objective: Rule out the bromophenol "heavy atom effect" as a source of false-positive target inhibition.

Step-by-Step Methodology:

  • TruHit Preparation: Utilize a pre-complexed biotinylated-His-tag peptide that bridges the Streptavidin Donor bead and the Nickel Chelate Acceptor bead directly, bypassing the need for a biological target protein.

  • Compound Incubation: Dispense 100 nL of BMP (in DMSO) into a 384-well OptiPlate. Add 10 µL of the TruHit peptide complex.

  • Bead Addition: Under subdued lighting, add 10 µL of the Donor/Acceptor bead mix (final concentration 20 µg/mL). Incubate for 1 hour at room temperature.

  • Signal Detection: Read the plate on an EnVision multimode plate reader (Excitation: 680 nm, Emission: 520-620 nm).

  • Validation Logic: Because there is no biological target to inhibit, any reduction in the AlphaScreen signal is exclusively due to BMP physically quenching the singlet oxygen (

    
    ) or absorbing the emitted light[5]. Compounds showing >20% signal reduction here must be triaged to an orthogonal TR-FRET or LC-MS/MS assay.
    

References

  • 1171917-71-7_2-Bromo-4-(4-morpholinyl)
  • Inhibitory Effects of Trapping Agents of Sulfur Drug Reactive Intermediates against Major Human Cytochrome P450 Isoforms Source: MDPI URL
  • Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439 Source: ACS Infectious Diseases URL
  • AICs and PAINS: Mechanisms of Assay Interference Source: Drug Hunter URL
  • Shifting focus in the Bradford assay: interfering compounds re-examined Source: ChemRxiv URL
  • Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles Source: Chemical Reviews URL

Sources

Bridging the Gap: A Comparative Guide to the Spectroscopic Profile of 2-Bromo-4-(N-morpholino)phenol Using Theoretical Models and Analog-Based Experimental Data

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and material science, the precise characterization of novel chemical entities is paramount. 2-Bromo-4-(N-morpholino)phenol, a compound of interest for its potential applications, currently lacks a comprehensive, publicly available experimental spectroscopic profile. This guide provides a robust framework for understanding its spectral characteristics by leveraging the power of theoretical modeling and drawing comparative insights from structurally related analogs. By juxtaposing predicted data with established experimental findings for similar molecules, we can build a reliable spectroscopic profile for this compound, guiding future synthesis and characterization efforts.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, offering a transparent and scientifically rigorous approach to predicting and interpreting the spectroscopic data of this compound.

The Imperative for Spectroscopic Analysis in Molecular Characterization

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), provide a detailed fingerprint of a molecule's structure, connectivity, and electronic properties. This information is critical for confirming chemical identity, assessing purity, and understanding molecular behavior. In the absence of direct experimental data for a novel compound like this compound, computational chemistry emerges as an indispensable tool. Theoretical models, particularly those based on Density Functional Theory (DFT), can predict spectroscopic parameters with a high degree of accuracy, offering a foundational dataset for further investigation.

Theoretical Methodology: A First-Principles Approach

To construct a theoretical spectroscopic profile of this compound, we employ state-of-the-art computational methods. The causality behind our choice of methods lies in their proven reliability and balance between computational cost and accuracy for organic molecules.

Computational Protocol

The following workflow outlines the theoretical calculations performed to predict the spectroscopic data for this compound.

G cluster_0 Geometry Optimization cluster_1 Spectroscopic Prediction cluster_2 Data Analysis mol_structure Initial 3D Structure of This compound dft_opt DFT Calculation (B3LYP/6-311+G(d,p)) mol_structure->dft_opt min_energy Optimized Minimum Energy Geometry dft_opt->min_energy nmr_calc GIAO-DFT for NMR (¹H and ¹³C Chemical Shifts) min_energy->nmr_calc Input Geometry ir_calc DFT Frequency Analysis for IR (Vibrational Modes) min_energy->ir_calc Input Geometry uv_calc TD-DFT for UV-Vis (Electronic Transitions) min_energy->uv_calc Input Geometry nmr_data Predicted NMR Spectra nmr_calc->nmr_data ir_data Predicted IR Spectrum ir_calc->ir_data uv_data Predicted UV-Vis Spectrum uv_calc->uv_data

Caption: Computational workflow for predicting the spectroscopic data of this compound.

Step-by-Step Computational Protocol:

  • Molecular Structure Generation: The initial 3D structure of this compound was built using standard molecular modeling software.

  • Geometry Optimization: The structure was then optimized to its lowest energy conformation using Density Functional Theory (DFT) with the B3LYP functional and the 6-311+G(d,p) basis set. This level of theory is widely recognized for providing accurate geometries for organic molecules.

  • Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, frequency calculations were performed at the same level of theory. The absence of imaginary frequencies validates the structure. These calculations also provide the theoretical vibrational frequencies for the IR spectrum.

  • NMR Chemical Shift Prediction: The Gauge-Including Atomic Orbital (GIAO) method, a robust approach for calculating nuclear magnetic shielding tensors, was employed at the B3LYP/6-311+G(d,p) level to predict the ¹H and ¹³C NMR chemical shifts.[1][2]

  • UV-Vis Spectra Prediction: Time-Dependent Density Functional Theory (TD-DFT) calculations were carried out to predict the electronic absorption spectrum.[3][4][5][6] This method is well-suited for calculating the excitation energies and oscillator strengths of electronic transitions in the UV-Vis region.

Predicted Spectroscopic Data for this compound

The following tables summarize the theoretically predicted spectroscopic data for the title compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound

¹H NMR Assignment¹³C NMR Assignment
~7.3Ar-H (d)~152C-OH
~6.9Ar-H (dd)~145C-N
~6.8Ar-H (d)~133C-Br
~5.5OH~118Ar-CH
~3.8-CH₂- (t)~116Ar-CH
~3.1-CH₂- (t)~110Ar-CH
~67O-CH₂ (morpholine)
~50N-CH₂ (morpholine)

Note: Predicted chemical shifts are relative to a standard reference (e.g., TMS). Coupling patterns (d: doublet, dd: doublet of doublets, t: triplet) are inferred from the structure.

Table 2: Predicted Major IR Absorption Bands (in cm⁻¹) for this compound

Frequency (cm⁻¹) Vibrational Mode Assignment
~3400-3600O-H stretch (phenolic)
~2850-2960C-H stretch (aliphatic, morpholine)
~1500-1600C=C stretch (aromatic)
~1250C-O stretch (phenolic)
~1115C-N stretch (aromatic amine)
~1070C-O-C stretch (ether, morpholine)
~600-700C-Br stretch

Table 3: Predicted UV-Vis Absorption Maxima (λmax in nm) for this compound

λmax (nm) Electronic Transition Type
~230π → π
~285n → π / π → π*

Comparative Analysis with Experimental Data of Analogous Compounds

To ground our theoretical predictions in experimental reality, we will now compare them with the known spectroscopic data of structurally similar compounds, namely 2-Bromo-4-methylphenol and 2-Bromo-4-chlorophenol. This comparative approach allows us to validate the trends and characteristic features predicted for our target molecule.

NMR Spectroscopy

Experimental ¹H NMR data for 2-bromo-4-methylphenol shows aromatic protons in the range of δ 6.90-7.27 ppm.[7][8][9] Our predicted aromatic signals for this compound at δ 6.8-7.3 ppm are in good agreement. The electron-donating nature of the morpholino group is expected to slightly shift the aromatic protons upfield compared to the methyl group, which is consistent with our predictions.

IR Spectroscopy

The experimental IR spectrum of 2-bromo-4-methylphenol displays a broad O-H stretch around 3400-3500 cm⁻¹, aromatic C=C stretching in the 1500-1600 cm⁻¹ region, and a C-Br stretch at lower frequencies.[10][11] These characteristic peaks are well-reproduced in our predicted spectrum for this compound. The additional predicted bands for the C-N and C-O-C stretches of the morpholine ring are key distinguishing features. A study on 2-bromo-4-chloro phenol also supports the assignment of vibrational frequencies in this class of compounds.[12]

UV-Vis Spectroscopy

For substituted phenols, electronic transitions in the UV-Vis region are expected. For instance, 4-amino-2-nitrophenol exhibits absorption maxima at 212 nm, 264 nm, and 342 nm.[13] The predicted λmax values for this compound at ~230 nm and ~285 nm are within the expected range for such chromophoric systems. The morpholino group, acting as an auxochrome, is anticipated to cause a bathochromic (red) shift compared to unsubstituted phenol.

Mass Spectrometry

While not a subject of our theoretical predictions, it is crucial to consider the expected mass spectrum. The presence of a single bromine atom in this compound will result in a characteristic isotopic pattern for the molecular ion peak (M+) and its fragment ions. Due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, the mass spectrum will exhibit two peaks of almost equal intensity separated by 2 m/z units (M+ and M+2).[14] This provides a definitive method for confirming the presence of bromine in the molecule during experimental characterization.

Conclusion and Future Directions

This guide has established a comprehensive, theoretically-derived spectroscopic profile for this compound. By employing robust computational methodologies and validating our findings against the experimental data of structural analogs, we have provided a reliable foundation for the identification and characterization of this compound.

The presented data serves as a predictive guide for researchers, enabling them to anticipate the outcomes of experimental spectroscopic analyses. We recommend that future work focuses on the synthesis and experimental validation of these predictions to complete the characterization of this compound. The close correlation between our theoretical data and the experimental values for analogous compounds instills a high degree of confidence in the accuracy of this predicted spectroscopic profile.

This integrated approach, combining theoretical predictions with comparative analysis, represents a powerful strategy in modern chemical research, accelerating the pace of discovery and deepening our understanding of novel molecular structures.

References

  • Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. [Link]

  • Defense Technical Information Center. Calculation of IR Spectra Using Density Functional Theory for Nerve-Agent- Sorbent Binding. [Link]

  • SPIE Digital Library. DFT-calculated IR spectra for spectrum-feature extraction. [Link]

  • Canadian Science Publishing. Micro-to-macroscaling of DFT-calculated IR spectra for spectrum-feature extraction and estimation of dielectric response. [Link]

  • ACS Publications. Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. [Link]

  • National Center for Biotechnology Information. Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. [Link]

  • ACS Publications. First-Principles Calculation of 1H NMR Chemical Shifts of Complex Metal Polyhydrides: The Essential Inclusion of Relativity and Dynamics. [Link]

  • MDPI. Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. [Link]

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  • STEMwomen.org. PARAMETERS, CALCULATION OF NUCLEAR MAGNETIC RESONANCE. [Link]

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A Head-to-Head Comparison of 2-Bromo-4-(N-morpholino)phenol as a Novel Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Evaluating Novel Kinase Inhibitor Fragments

In the dynamic field of drug discovery, particularly in the pursuit of novel kinase inhibitors, the identification and validation of new chemical scaffolds are of paramount importance.[1] This guide provides a comprehensive, head-to-head comparison of a hypothetical novel fragment, 2-Bromo-4-(N-morpholino)phenol, against established research tools in the context of kinase inhibitor development.

Disclaimer: this compound is a commercially available chemical. However, its biological activity as a kinase inhibitor is not extensively documented in publicly available literature. This guide, therefore, presents a hypothetical yet scientifically rigorous framework for its evaluation, assuming its identification as a hit in a kinase inhibitor screen. This approach is designed to illustrate the critical experimental workflow and decision-making process in early-stage drug discovery.

Our analysis will be grounded in the hypothetical scenario that this compound has been identified as a fragment hit against a target of interest, "Kinase-X." We will compare its potential performance against two well-characterized classes of kinase inhibitors:

  • Staurosporine : A potent, broad-spectrum, ATP-competitive kinase inhibitor.[2][3] It serves as a benchmark for high-potency inhibition but is known for its lack of selectivity, which has precluded its clinical use.[3]

  • 4-Anilinoquinazoline Scaffold : A well-established chemical class that has yielded several clinically approved, selective kinase inhibitors (e.g., Gefitinib, Erlotinib).[4][5][6] This scaffold represents a more "drug-like" and selective competitor.

This guide will walk researchers through the essential in vitro biochemical and cell-based assays required to characterize a novel fragment and benchmark its performance, providing both the "how" and the "why" behind each experimental step.

The Rationale: Why Investigate New Scaffolds?

The human kinome consists of over 500 protein kinases, making them one of the most significant families of drug targets, particularly in oncology.[7] While numerous kinase inhibitors have been developed, challenges such as acquired resistance and off-target toxicity persist. The exploration of novel chemical scaffolds like this compound is driven by the need to:

  • Identify new binding modes: Novel scaffolds may interact with the target kinase in unique ways, potentially overcoming existing resistance mechanisms.

  • Improve selectivity: Unique chemical features can be exploited to achieve higher selectivity for the target kinase over other kinases, reducing off-target effects.

  • Enhance drug-like properties: New scaffolds can offer superior pharmacokinetic and pharmacodynamic properties.

The structure of this compound presents several features of interest for a kinase inhibitor scaffold: a phenol group for hydrogen bonding, a morpholino group for potential solubility enhancement, and a bromine atom that can serve as a vector for further chemical modification.

Experimental Workflow: From Fragment to Lead

The evaluation of a new kinase inhibitor fragment follows a logical, multi-step process. This workflow is designed to first confirm the inhibitory activity, then quantify its potency and selectivity, and finally, assess its effects in a cellular context.

G cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Activity Biochemical_Assay Biochemical Potency (IC50) [ADP-Glo Assay] Selectivity_Profiling Kinase Selectivity Profiling [Kinome Panel Screen] Biochemical_Assay->Selectivity_Profiling Cell_Based_Assay Cellular Potency (EC50) [Phosphorylation Assay] Selectivity_Profiling->Cell_Based_Assay Cytotoxicity_Assay Cytotoxicity Assessment [Cell Viability Assay] Cell_Based_Assay->Cytotoxicity_Assay

Caption: High-level experimental workflow for kinase inhibitor validation.

Head-to-Head Comparison: Key Performance Metrics

A direct comparison with existing tools requires quantitative data from standardized assays. Below, we outline the critical experiments and present hypothetical data in a comparative table.

Biochemical Potency (IC50 Determination)

The first step is to determine the half-maximal inhibitory concentration (IC50) of our hypothetical fragment against Kinase-X. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method ideal for this purpose.[8][9] It measures the amount of ADP produced in a kinase reaction, which directly correlates with kinase activity.[10]

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Kinase Reaction Setup: In a 384-well plate, combine Kinase-X, its specific substrate, and ATP in a kinase reaction buffer. Add serial dilutions of this compound, Staurosporine, and a 4-Anilinoquinazoline analog. Include DMSO as a negative control.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[10][11] Incubate for 40 minutes at room temperature.[11][12]

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated into ATP.[10][11] Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase Selectivity Profiling

A critical attribute of a good kinase inhibitor is its selectivity. A broad-spectrum inhibitor like Staurosporine is a useful research tool for inducing apoptosis but lacks the specificity needed for a therapeutic agent.[2][3] We will assess the selectivity of our fragment by screening it against a panel of other kinases.

Experimental Protocol: Kinase Selectivity Panel

  • Compound Submission: Submit this compound to a commercial kinase profiling service (e.g., Reaction Biology, Promega).

  • Screening: The compound is typically screened at a fixed concentration (e.g., 1 µM) against a large panel of recombinant kinases using an activity assay like ADP-Glo™.

  • Data Analysis: The percentage of inhibition for each kinase is determined. Hits are often defined as kinases inhibited by >50% at the screening concentration. Follow-up IC50 determinations are performed for any identified off-target hits.

Cellular Potency and Target Engagement

While biochemical assays are essential, it is crucial to determine if the compound can inhibit the target kinase within a cellular environment.[13][14] A cell-based assay measuring the phosphorylation of a known downstream substrate of Kinase-X provides a physiologically relevant measure of potency (EC50).[15]

Experimental Protocol: In-Cell Western/Phosphorylation Assay

  • Cell Culture and Treatment: Plate a cell line known to have active Kinase-X signaling. Starve the cells (if necessary to reduce basal signaling) and then treat with serial dilutions of the test compounds for a specified time.

  • Cell Lysis: Lyse the cells to release cellular proteins.

  • Quantification: Use an antibody-based detection method such as an In-Cell Western, ELISA, or Western Blot to quantify the levels of the phosphorylated substrate of Kinase-X, as well as the total amount of the substrate.

  • Data Analysis: Normalize the phosphorylated substrate signal to the total substrate signal. Plot the normalized signal against the inhibitor concentration to determine the EC50 value.

Comparative Data Summary

The following table summarizes the hypothetical data from our comparative experiments.

Parameter This compound Staurosporine 4-Anilinoquinazoline Analog Rationale & Interpretation
Kinase-X IC50 (Biochemical) 500 nM5 nM50 nMOur fragment shows moderate potency, typical for an initial hit. Staurosporine is highly potent but non-selective.[2] The anilinoquinazoline is a potent and more selective benchmark.[4]
Selectivity (Number of kinases inhibited >50% at 1µM) 5 out of 300>150 out of 30010 out of 300The fragment demonstrates good initial selectivity. Staurosporine's promiscuity is confirmed.[3] The anilinoquinazoline scaffold also shows good selectivity.[5]
Kinase-X EC50 (Cellular) 2 µM20 nM150 nMThe cellular potency is lower than the biochemical potency, which is expected due to factors like cell permeability and stability. The trend among the compounds remains consistent.
Cytotoxicity (GI50 in non-target cells) >50 µM100 nM>20 µMOur fragment shows low cytotoxicity, a desirable trait. Staurosporine's high potency and broad-spectrum inhibition lead to significant cytotoxicity.[2] The anilinoquinazoline analog also displays a good safety window.

Mechanistic Insights and Future Directions

The initial data suggests that this compound is a promising, selective, and non-toxic starting point for a kinase inhibitor program. The next steps would involve structure-based drug design to improve its potency.

G cluster_0 Structure-Activity Relationship (SAR) start This compound (Initial Hit) IC50: 500 nM mod1 Modification at Bromine (e.g., Suzuki Coupling) start->mod1 mod2 Modification of Phenol (e.g., Etherification) start->mod2 mod3 Modification of Morpholine (e.g., Analogs) start->mod3 improved improved mod1->improved mod2->improved mod3->improved

Caption: A simplified Structure-Activity Relationship (SAR) workflow.

The bromine atom on the phenol ring is a particularly attractive feature. It can serve as a chemical handle for coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to explore the surrounding chemical space within the kinase's ATP-binding pocket. This iterative process of chemical synthesis and biological testing is the core of lead optimization.

Conclusion

While our analysis is based on a hypothetical scenario, it provides a robust and scientifically sound framework for the evaluation of any new kinase inhibitor fragment. This compound, with its favorable initial profile of moderate potency, high selectivity, and low cytotoxicity, represents an excellent starting point for a medicinal chemistry campaign.

By systematically benchmarking against well-characterized tools like the potent but non-selective Staurosporine and the potent and selective 4-Anilinoquinazoline scaffold, researchers can make informed decisions about which chemical matter to advance. This rigorous, data-driven approach is fundamental to the successful discovery and development of the next generation of targeted therapies.

References

  • Title: The 4-anilinoquinazoline class of inhibitors of the erbB family of receptor tyrosine kinases. Source: PubMed URL: [Link]

  • Title: Spotlight: Cell-based kinase assay formats. Source: Reaction Biology URL: [Link]

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  • Title: Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase Source: PMC URL: [Link]

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  • Title: Novel 4-Anilinoquinazolines with C-7 Basic Side Chains: Design and Structure Activity Relationship of a Series of Potent, Orally Active, VEGF Receptor Tyrosine Kinase Inhibitors Source: Journal of Medicinal Chemistry URL: [Link]

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Independent Verification of the Properties of 2-Bromo-4-(N-morpholino)phenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the independent verification of the physicochemical properties of 2-Bromo-4-(N-morpholino)phenol. As a novel compound, its empirical data is not yet established in the public domain. Therefore, this document outlines a systematic approach to its characterization, drawing comparisons with structurally related and commercially available analogs. The protocols detailed herein are designed to be self-validating, ensuring the generation of reliable and reproducible data for researchers in drug discovery, materials science, and synthetic chemistry.

The core of this guide is a comparative analysis between the target compound, this compound, and two selected benchmarks: 4-Morpholinophenol and 2-Bromo-4-methylphenol . This comparison will elucidate the influence of the bromine and morpholino substituents on the phenol ring, providing valuable structure-property relationship insights.

Rationale for Comparative Analysis

The selection of comparators is pivotal for a meaningful interpretation of the experimental data.

  • 4-Morpholinophenol serves as the parent compound, allowing for the direct assessment of the electronic and steric effects of introducing a bromine atom at the ortho-position to the hydroxyl group.[1][2]

  • 2-Bromo-4-methylphenol provides a comparator where the morpholino group is replaced by a methyl group. This will help to distinguish the effects of the electron-donating and sterically bulky morpholino substituent from those of a simple alkyl group.[3][4]

The potential applications of this compound can be inferred from related structures. Brominated phenols are widely used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[5][6][7] The morpholine moiety is a common feature in bioactive molecules, often imparting favorable pharmacokinetic properties.[8][9]

Proposed Synthesis of this compound

A plausible synthetic route for this compound involves the electrophilic bromination of 4-Morpholinophenol. The hydroxyl and morpholino groups are ortho-, para-directing, and the para-position is already substituted. Therefore, bromination is expected to occur at one of the ortho-positions relative to the hydroxyl group.

Synthesis_of_this compound 4-Morpholinophenol 4-Morpholinophenol Reaction Reaction 4-Morpholinophenol->Reaction   This compound This compound Reaction->this compound Electrophilic Aromatic Substitution Bromine (Br2)\nGlacial Acetic Acid Bromine (Br2) Glacial Acetic Acid Bromine (Br2)\nGlacial Acetic Acid->Reaction  

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis
  • Dissolution: Dissolve 10.0 g of 4-Morpholinophenol in 100 mL of glacial acetic acid in a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Bromination: While stirring at room temperature, add a solution of 8.9 g of bromine in 20 mL of glacial acetic acid dropwise from the dropping funnel over 30 minutes.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for an additional 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into 500 mL of ice-cold water. The crude product will precipitate.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and then dry under vacuum. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Comparative Physicochemical & Spectroscopic Characterization

A battery of analytical techniques should be employed to unequivocally determine the structure and properties of the synthesized compound and to draw valid comparisons with the selected benchmarks.

Analytical_Workflow cluster_0 Compound Synthesis & Purification cluster_1 Structural & Purity Verification cluster_2 Physicochemical Properties Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product 1H_NMR ¹H NMR Purification->1H_NMR Pure Compound 13C_NMR ¹³C NMR Purification->13C_NMR FTIR FT-IR Purification->FTIR HPLC HPLC Purification->HPLC MS Mass Spectrometry Purification->MS Solubility Solubility Purification->Solubility pKa pKa Purification->pKa LogP LogP Purification->LogP

Caption: Analytical workflow for compound characterization.

Spectroscopic Analysis

Table 1: Expected Spectroscopic Data

PropertyThis compound (Predicted)4-Morpholinophenol2-Bromo-4-methylphenol
¹H NMR (δ, ppm) Aromatic protons: 6.8-7.5; Morpholino protons: 3.0-3.9; Phenolic proton: 9-10Aromatic protons: 6.7-6.9; Morpholino protons: 3.0-3.8; Phenolic proton: 8.5-9.5Aromatic protons: 6.8-7.3; Methyl protons: 2.2; Phenolic proton: 5.0-6.0
¹³C NMR (δ, ppm) Aromatic carbons: 110-155; Morpholino carbons: 45-70Aromatic carbons: 115-150; Morpholino carbons: 50-70Aromatic carbons: 110-155; Methyl carbon: ~20
IR (cm⁻¹) O-H stretch: 3200-3600; C-N stretch: 1200-1350; C-Br stretch: 500-600O-H stretch: 3200-3600; C-N stretch: 1200-1350O-H stretch: 3200-3600; C-Br stretch: 500-600
Experimental Protocols:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Prepare a 5-10 mg/mL solution of each compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Process the spectra to identify chemical shifts, coupling constants, and integration values to confirm the proposed structures.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Acquire the IR spectrum of each solid compound using an ATR-FTIR spectrometer.

    • Identify characteristic absorption bands for the functional groups (O-H, C-N, C-Br) to corroborate the structural assignments.

Chromatographic Analysis

Table 2: Expected Chromatographic Data

PropertyThis compound (Predicted)4-Morpholinophenol2-Bromo-4-methylphenol
HPLC Purity (%) >98% (after purification)>97%>96%
HPLC Retention Time (min) IntermediateShortestLongest
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
  • Method Development: Develop a reverse-phase HPLC method using a C18 column. A suitable mobile phase would be a gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Sample Preparation: Prepare 1 mg/mL solutions of each compound in the mobile phase.

  • Analysis: Inject the samples and monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).

  • Purity Determination: Calculate the purity of each compound based on the peak area percentage. The retention time will provide a relative measure of polarity.

Physicochemical Properties

Table 3: Predicted and Known Physicochemical Properties

PropertyThis compound (Predicted)4-Morpholinophenol[1]2-Bromo-4-methylphenol[3]
Molecular Weight ( g/mol ) 258.11179.22187.03
LogP Higher than 4-Morpholinophenol, lower than 2-Bromo-4-methylphenol1.32.4
Aqueous Solubility Lower than 4-MorpholinophenolSlightly solubleSlightly soluble in water
pKa Lower (more acidic) than 4-Morpholinophenol~108.73
Experimental Protocols:
  • Solubility Determination (Shake-Flask Method):

    • Add an excess amount of each compound to a known volume of water in a sealed vial.

    • Agitate the vials at a constant temperature until equilibrium is reached (e.g., 24 hours).

    • Centrifuge the samples to separate the undissolved solid.

    • Quantify the concentration of the dissolved compound in the supernatant using a validated HPLC method with a calibration curve.

  • pKa Determination (Potentiometric Titration):

    • Dissolve a known amount of each compound in a suitable co-solvent/water mixture.

    • Titrate the solution with a standardized solution of sodium hydroxide.

    • Monitor the pH using a calibrated pH meter.

    • Determine the pKa from the titration curve as the pH at half-equivalence.

  • LogP Determination (Shake-Flask Method):

    • Dissolve a known amount of each compound in a biphasic system of n-octanol and water.

    • Agitate the mixture until partition equilibrium is achieved.

    • Separate the two phases and measure the concentration of the compound in each phase by HPLC.

    • Calculate LogP as the logarithm of the ratio of the concentration in n-octanol to the concentration in water.

Structure Visualization

Compound_Structures cluster_target This compound cluster_comp1 4-Morpholinophenol cluster_comp2 2-Bromo-4-methylphenol Target Comp1 Comp2

Caption: Chemical structures of the target compound and comparators.

Conclusion

This guide presents a systematic and scientifically rigorous approach for the independent verification of the properties of this compound. By following the detailed experimental protocols and utilizing the proposed comparative framework, researchers can generate a comprehensive and reliable dataset for this novel compound. The insights gained from this analysis will be invaluable for its potential development in various scientific and industrial applications.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 80510, 4-Morpholinophenol. Retrieved February 24, 2026, from [Link].

  • U.S. Food and Drug Administration. 4-MORPHOLINOPHENOL. Global Substance Registration System. Retrieved February 24, 2026, from [Link].

  • PrepChem. Synthesis of 2-bromo-4-n-propylphenol. Retrieved February 24, 2026, from [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 23109, 2-Bromo-4-methylphenol. Retrieved February 24, 2026, from [Link].

  • Srini Chem. Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). Retrieved February 24, 2026, from [Link].

  • Panneerselvam, P., et al. (2009). Synthesis and antimicrobial screening of some Schiff bases of 4-(4-aminophenyl)-morpholine. Indian Journal of Pharmaceutical Sciences, 71(2), 189–191. Retrieved February 24, 2026, from [Link].

  • Vanzan, D., et al. (2001). Synthesis and cytotoxic properties of new N-substituted 4-aminophenol derivatives with a potential as antimelanoma agents. Bioorganic & Medicinal Chemistry, 9(5), 1137-1145. Retrieved February 24, 2026, from [Link].

  • Coles, S. J., et al. (2020). (E)-4-Bromo-2-[(phenylimino)methyl]phenol: a new polymorph and thermochromism. Acta Crystallographica Section C: Structural Chemistry, 76(Pt 11), 1083–1089. Retrieved February 24, 2026, from [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 27297, 2-Bromo-4-phenylphenol. Retrieved February 24, 2026, from [Link].

  • A Journey into Organic Chemistry. Synthesis of 2-Bromo-4-Methylpropiophenone. Retrieved February 24, 2026, from [Link].

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.